11-Deoxymogroside IIIE
Description
Properties
Molecular Formula |
C48H82O18 |
|---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 |
InChI Key |
VBXCGAFICHYWFL-KRPGNBASSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 11-Deoxymogroside IIIE: A Technical Guide to its Natural Origins and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside naturally occurring in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This document provides a comprehensive overview of the discovery, natural source, and analytical characterization of this compound. While its direct biological activities and associated signaling pathways are still under investigation, its presence in traditional medicinal formulations suggests potential therapeutic relevance. This guide consolidates the available technical data, including its physicochemical properties and identification in complex mixtures.
Introduction
Siraitia grosvenorii (Luo Han Guo) is a perennial vine native to Southern China, treasured for centuries in traditional Chinese medicine and more recently recognized globally as a source of natural, non-caloric sweeteners known as mogrosides. Among the diverse array of these compounds, this compound represents a minor constituent. Its structure, a complex glycoside of a cucurbitane triterpenoid, has been elucidated through modern analytical techniques. This document serves as a technical resource, compiling the current knowledge on this compound for the scientific community.
Natural Source and Discovery
The exclusive natural source of this compound identified to date is the fruit of Siraitia grosvenorii[1]. While the specific historical details of its initial discovery and the researchers involved are not prominently documented in readily available scientific literature, its identification is a result of ongoing phytochemical investigations into the rich and complex composition of monk fruit. The elucidation of its structure has been made possible through advanced analytical methodologies, particularly mass spectrometry.
Physicochemical and Analytical Data
The characterization of this compound has been primarily achieved through high-resolution mass spectrometry. The fundamental physicochemical data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C48H82O18 | [2] |
| Theoretical m/z [M+H]+ | 947.56 | [2] |
| Observed m/z [M+H]+ | 947.56 | [2] |
| Mass Error (ppm) | -0.47 | [2] |
Table 1: Physicochemical Properties of this compound. This table presents the key mass spectrometry data used for the identification and characterization of this compound.
Experimental Protocols
While a specific, detailed protocol for the targeted isolation of this compound is not extensively published, its identification has been reported within the broader context of analyzing the chemical constituents of a complex herbal formula. The general workflow for such an analysis is outlined below.
Sample Preparation (Huaxian Formula)
The following protocol describes the preparation of a complex herbal mixture containing Siraitia grosvenorii for LC-MS analysis, as reported in a study identifying this compound[2].
-
A solution of the herbal formula is thoroughly mixed with pure water in a 1:9 ratio.
-
The mixture undergoes ultrasonic treatment in an ice-water bath.
-
The mixture is allowed to stand for 30 minutes.
-
Centrifugation is performed to collect the supernatant.
-
The supernatant is incubated overnight at 4°C.
-
The supernatant is then diluted 1:1 with pure water.
-
The diluted solution is filtered through a 0.22 μm membrane.
-
The final filtered solution is transferred to an LC-MS vial for analysis.
Analytical Method: Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive-Orbitrap Mass Spectrometry (UHPLC-Q-Exactive-Orbitrap-MS)
The identification of this compound was achieved using a high-resolution mass spectrometry method coupled with liquid chromatography[2].
-
Analytical Instrument : ACQUITY UPLC I-Class HF ultra-high-performance LC-MS system coupled with a QE high-resolution mass spectrometer.
-
Mobile Phase : A gradient of 0.1% formic acid in water and acetonitrile.
-
Injection Volume : 5 μL.
-
Flow Rate : 0.35 mL/min.
-
Mass Spectrometer : Q-Exactive Orbitrap MS with a heated electrospray ionization (HESI) source.
-
Ionization Mode : Positive and negative.
-
Scan Range : m/z 100–1200.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence detailing the specific biological activities of isolated this compound is currently limited. However, a study on the "Huaxian Formula," in which this compound was identified as a constituent, has shed some light on potential therapeutic pathways. The study, which investigated the formula's effects on radiation-induced pulmonary fibrosis, found that the collective action of the formula's components was primarily associated with the PI3K-Akt and MAPK signaling pathways [2]. It is important to note that this association is with the entire herbal formula and not exclusively with this compound. Further research is required to determine the specific contribution, if any, of this compound to the observed biological effects.
Below is a conceptual diagram illustrating the potential, though not yet confirmed, involvement of these pathways.
Figure 1: Conceptual diagram of potential signaling pathways modulated by a complex herbal formula containing this compound.
Conclusion and Future Directions
This compound is a naturally occurring triterpenoid glycoside from Siraitia grosvenorii. While its presence and basic physicochemical properties have been established through modern analytical techniques, a significant gap in knowledge remains. Future research should focus on the following areas:
-
Isolation and Purification : Development of a targeted and efficient protocol for the isolation of pure this compound from S. grosvenorii.
-
Structural Elucidation : Comprehensive structural analysis using 1D and 2D NMR spectroscopy to confirm its stereochemistry and glycosidic linkages.
-
Quantitative Analysis : Development and validation of analytical methods to quantify the concentration of this compound in S. grosvenorii fruits at different stages of ripeness and in various commercial extracts.
-
Pharmacological Screening : In-depth investigation of the biological activities of the purified compound to determine its specific effects on cellular pathways, including the PI3K-Akt and MAPK pathways, and to evaluate its therapeutic potential.
The elucidation of the specific roles of minor mogrosides like this compound will contribute to a more complete understanding of the pharmacological properties of Siraitia grosvenorii and may lead to the discovery of novel therapeutic agents.
References
Unveiling the Molecular Architecture of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reported biological activities of this compound, supported by available data and experimental insights.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tetracyclic triterpenoid aglycone, known as mogrol, lacking a hydroxyl group at the C-11 position, and is glycosylated with four sugar moieties.
Molecular Formula: C₄₈H₈₂O₁₈
Molecular Weight: 947.17 g/mol
CAS Number: 1793003-47-0
The core structure is a cucurbitane skeleton, a defining feature of this class of compounds. The absence of the C-11 hydroxyl group distinguishes it from the more common mogrosides like Mogroside V. The glycosylation pattern is crucial for its biological activity and solubility.
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₄₈H₈₂O₁₈ | [1] |
| Molecular Weight | 947.17 | [1] |
| CAS Number | 1793003-47-0 | [1] |
| Appearance | White amorphous powder | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, and water | Inferred from related compounds |
Experimental Data and Protocols
Isolation and Purification
This compound is typically isolated from the dried fruits of Siraitia grosvenorii. A general workflow for its extraction and purification is as follows:
Caption: General workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Extraction: The air-dried and powdered fruits of Siraitia grosvenorii are extracted with 80% aqueous ethanol at room temperature.
-
Concentration: The extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate to remove less polar compounds.
-
Macroporous Resin Chromatography: The resulting aqueous layer is subjected to a macroporous resin column and eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95%) to obtain several fractions.
-
Silica Gel Chromatography: Fractions containing the target compound are further purified by silica gel column chromatography using a suitable solvent system (e.g., chloroform-methanol gradients).
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule. The NMR data for the aglycone is compared with that of known mogrol derivatives, and the 2D NMR correlations are used to establish the attachment and sequence of the sugar units.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit several biological activities.
Anti-inflammatory and Anti-fibrotic Activity
Research has suggested that Mogroside IIIE, a closely related compound, possesses anti-inflammatory and anti-fibrotic properties. These effects are thought to be mediated through the modulation of inflammatory signaling pathways.
Caption: Postulated anti-inflammatory mechanism of this compound.
Antiviral Activity
This compound has been reported to have inhibitory effects against the Epstein-Barr virus (EBV) early antigen.[2] This suggests potential applications in the development of antiviral agents. The precise mechanism of this inhibition is an area for further investigation.
Experimental Protocol for Antiviral Assay (General):
-
Cell Culture: Raji cells (a human B-lymphocyte cell line latently infected with EBV) are cultured in an appropriate medium.
-
Induction of EBV Lytic Cycle: The EBV lytic cycle is induced by treating the cells with a combination of phorbol 12-myristate 13-acetate (PMA) and sodium butyrate.
-
Treatment: The induced cells are treated with varying concentrations of this compound.
-
Immunofluorescence Assay: After a set incubation period, the expression of the EBV early antigen (EA-D) is detected using an indirect immunofluorescence assay with specific antibodies.
-
Data Analysis: The percentage of EA-D positive cells is determined, and the IC₅₀ value (the concentration of the compound that inhibits 50% of viral antigen expression) is calculated.
Conclusion
This compound is a noteworthy cucurbitane glycoside from Siraitia grosvenorii with potential therapeutic applications. While its structural features are broadly understood within the context of the mogroside family, a definitive public record of its complete spectral data and detailed biological mechanisms remains an area for further research. The information presented in this guide, based on available scientific literature, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this natural product. Further studies are warranted to fully elucidate its pharmacological profile and to explore its structure-activity relationships, which could pave the way for the development of novel therapeutic agents.
References
physical and chemical properties of 11-Deoxymogroside IIIE
An In-depth Technical Guide to 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of this compound, a cucurbitane triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit).
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and the Closely Related Mogroside IIIE
| Property | This compound | Mogroside IIIE |
| CAS Number | 1793003-47-0[1] | 88901-37-5[2] |
| Molecular Formula | C48H82O18[1] | C48H82O19[2] |
| Molecular Weight | 947.15 g/mol [1] | 963.15 g/mol [2] |
| Appearance | White to off-white solid (inferred) | White to off-white solid |
| Solubility | Soluble in DMSO.[1] Soluble in Methanol and Water (inferred from similar mogrosides). | Soluble in Methanol and Water. |
| Storage | Store at -20°C.[1] | Store at 4°C.[2] |
Spectral Data Analysis
Detailed spectral data for this compound is not extensively published. However, by analyzing the spectra of the structurally similar Mogroside IIIE and other mogrosides, we can predict its key spectral features. The primary difference is the absence of a hydroxyl group at the C-11 position in this compound.
Table 2: Predicted Spectral Characteristics of this compound
| Spectroscopic Technique | Predicted Salient Features for this compound |
| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) corresponding to the triterpenoid core's methyl, methylene, and methine protons. - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm. - Absence of a signal corresponding to a proton on a hydroxyl-bearing carbon at the C-11 position, which would be present in Mogroside IIIE. |
| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton. - Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm. - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm. - The chemical shift for the C-11 carbon will be significantly different from that of Mogroside IIIE due to the lack of a hydroxyl group. |
| Mass Spectrometry (MS) | - The ESI-MS in negative ion mode would show a prominent [M-H]⁻ ion. - Fragmentation would likely involve the sequential loss of glucose units (162 Da) from the glycosidic chains. |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups on the sugar moieties and the triterpenoid core. - C-H stretching vibrations just below 3000 cm⁻¹. - C-O stretching vibrations in the 1000-1200 cm⁻¹ region. |
Experimental Protocols
The isolation and purification of this compound from Siraitia grosvenorii follows a general workflow for mogrosides.
General Experimental Workflow for Mogroside Isolation and Purification
Caption: General workflow for the isolation and purification of mogrosides.
Detailed Methodologies
-
Extraction:
-
Dried and powdered Siraitia grosvenorii fruit is extracted with hot water (material-to-liquid ratio of 1:15 to 1:25 g/mL) or 50-70% ethanol.[3][4]
-
The extraction is typically performed multiple times (e.g., 3 times for 60 minutes each) to ensure a high yield.[4]
-
The resulting solution is filtered to remove solid plant material, yielding a crude extract.
-
-
Purification using Macroporous Resin Chromatography:
-
The crude extract is passed through a macroporous resin column (e.g., HZ 806).
-
The column is first washed with deionized water to remove impurities.
-
The mogrosides are then eluted using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).
-
Fractions are collected and analyzed by HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are pooled and concentrated.
-
The concentrate is further purified using preparative HPLC with a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile in water.
-
-
Analysis and Characterization:
Biological Activity and Signaling Pathways
While research specifically on this compound is limited, extensive studies on the closely related Mogroside IIIE have elucidated its biological activities, which are likely shared by its 11-deoxy counterpart. Mogroside IIIE has been shown to possess anti-inflammatory and antioxidant properties.[7][8]
AMPK/SIRT1 Signaling Pathway
A key mechanism of action for Mogroside IIIE is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[3][9][10] This pathway is a central regulator of cellular energy homeostasis and has implications in various metabolic diseases.
Caption: Activation of the AMPK/SIRT1 pathway by mogrosides.
The activation of this pathway by Mogroside IIIE leads to several beneficial downstream effects:
-
Reduction of Inflammation: It inhibits the production of pro-inflammatory cytokines.[3][9]
-
Alleviation of Oxidative Stress: It helps in reducing cellular oxidative stress.[3][9]
-
Inhibition of Apoptosis: It can prevent programmed cell death in certain pathological conditions.[3][9]
These activities suggest that this compound could be a valuable compound for research in metabolic disorders, inflammatory conditions, and diseases associated with oxidative stress.
References
- 1. glpbio.com [glpbio.com]
- 2. Mogroside IIIe - LKT Labs [lktlabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Differences Between 11-Deoxymogroside IIIE and Mogroside V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, a class of triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention in the food and pharmaceutical industries due to their intense sweetness and potential therapeutic properties. Among the various mogrosides, Mogroside V is the most abundant and widely studied. A lesser-known derivative, 11-Deoxymogroside IIIE, presents a key structural variation that significantly influences its physicochemical and biological profile. This technical guide provides a detailed comparative analysis of the core structural differences between this compound and Mogroside V, supported by available quantitative data and experimental methodologies.
Core Structural Differences
The fundamental structural distinction between this compound and Mogroside V lies in the substitution at the C-11 position of the mogrol aglycone. Mogroside V possesses a hydroxyl (-OH) group at this position, whereas this compound, as its name implies, lacks this hydroxyl group. This seemingly minor difference in a single functional group has profound implications for the molecule's three-dimensional conformation, polarity, and interaction with biological targets.
The presence of the C-11 hydroxyl group in Mogroside V contributes to its overall polarity and potential for hydrogen bonding, which can influence its solubility, sweetness perception, and biological activity. The absence of this group in this compound results in a more nonpolar aglycone, which would be expected to alter its binding affinity for receptors and enzymes.
Figure 1. Core structural difference between Mogroside V and this compound.
Comparative Data
The following tables summarize the available quantitative data for this compound and Mogroside V. It is important to note that direct comparative studies for all parameters are limited in the existing literature.
Table 1: Physicochemical Properties
| Property | This compound | Mogroside V | Source(s) |
| Molecular Formula | C₆₀H₁₀₂O₂₈ | C₆₀H₁₀₂O₂₉ | [1] |
| Molecular Weight | 1271.43 g/mol | 1287.43 g/mol | [1] |
| Solubility | Soluble in Methanol, Water, DMSO | Soluble in water (approx. 10 mg/mL in PBS, pH 7.2), DMSO, and dimethylformamide (approx. 1 mg/mL) | [1] |
| Sweetness (vs. Sucrose) | Data not available (Likely less sweet than Mogroside V) | ~250-425x | [2] |
Table 2: Biological Activity
| Activity | This compound | Mogroside V | Source(s) |
| Antioxidant Activity | Data not available | Exhibits antioxidant properties by scavenging reactive oxygen species. | [3][4] |
| Anti-inflammatory Activity | Data not available | Demonstrates anti-inflammatory effects in various models. | [5] |
Note: The sweetness of this compound is inferred to be lower than Mogroside V based on structure-activity relationship studies of mogrosides, which suggest the C-11 hydroxyl group is important for taste perception.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the characterization and comparison of this compound and Mogroside V.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Objective: To separate and quantify mogrosides in a sample.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Reference standards of this compound and Mogroside V
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in methanol or a methanol/water mixture. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common gradient is to start with a lower concentration of acetonitrile (e.g., 20-30%) and gradually increase it to elute the more nonpolar compounds.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30-40 °C
-
Injection volume: 10-20 µL
-
Detection: UV at 203 nm or ELSD.
-
-
Quantification: Create a calibration curve using the reference standards of known concentrations. The concentration of the mogrosides in the sample can be determined by comparing their peak areas to the calibration curve.
Figure 2. HPLC analysis workflow for mogrosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure and identify the positions of functional groups.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvents (e.g., Methanol-d₄, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified mogroside in approximately 0.5 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a series of NMR spectra, including:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons and determine the connectivity of the molecule.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the structural identity, paying close attention to the signals around the C-11 position to differentiate between the two compounds.
Mass Spectrometry (MS) for Molecular Weight Determination
Objective: To determine the precise molecular weight and fragmentation pattern.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS).
Procedure:
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or after separation by HPLC.
-
Ionization: Use ESI in negative or positive ion mode to generate molecular ions (e.g., [M-H]⁻ or [M+Na]⁺).
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation to obtain a fragmentation pattern, which can provide further structural information.
Signaling Pathways and Logical Relationships
The biological activities of mogrosides are often attributed to their interaction with various cellular signaling pathways. While specific comparative studies on this compound are lacking, the known pathways modulated by mogrosides like Mogroside V provide a framework for future investigation.
Figure 3. Hypothesized signaling pathways for mogroside bioactivity.
Conclusion
The structural difference between this compound and Mogroside V, centered on the presence or absence of a hydroxyl group at the C-11 position, is a critical determinant of their physicochemical and biological properties. While Mogroside V is well-characterized, further research is needed to fully elucidate the quantitative differences in sweetness, solubility, and bioactivity of this compound. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, which will be invaluable for the targeted development of novel sweeteners and therapeutic agents.
References
- 1. Natural Product Description|11-Deoxymogroside V [sinophytochem.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Biological Activity of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activities of 11-Deoxymogroside IIIE, also referred to as Mogroside IIIE (MG IIIE). This cucurbitane-type triterpene glycoside, isolated from Siraitia grosvenorii, has demonstrated significant therapeutic potential in preclinical studies. This document synthesizes key findings on its effects on cellular viability, inflammation, oxidative stress, and apoptosis, with a focus on its mechanism of action involving the AMPK/SIRT1 signaling pathway.
Core Biological Activities and Mechanism of Action
This compound has been shown to possess protective effects against high glucose-induced cellular damage. The primary mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][2] Activation of this pathway by this compound leads to the attenuation of inflammation, oxidative stress, and apoptosis in podocytes exposed to high glucose conditions, suggesting its potential in mitigating diabetic nephropathy.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on high glucose (HG)-induced mouse podocytes (MPC-5 cells).
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Parameter | Control (Normal Glucose) | High Glucose (HG) | HG + MG IIIE (25 µM) | HG + MG IIIE (50 µM) | HG + MG IIIE (100 µM) |
| Cell Viability (%) | ~100% | ~60% | ~75% | ~85% | ~95% |
| Apoptotic Rate (%) | ~5% | ~30% | ~20% | ~15% | ~10% |
Data synthesized from graphical representations in the cited literature.[1]
Table 2: Effect of this compound on Inflammatory Cytokines
| Cytokine | Control (Normal Glucose) | High Glucose (HG) | HG + MG IIIE (100 µM) |
| TNF-α (pg/mL) | ~50 | ~200 | ~100 |
| IL-1β (pg/mL) | ~20 | ~80 | ~40 |
| IL-6 (pg/mL) | ~30 | ~120 | ~60 |
Data synthesized from graphical representations in the cited literature.[1]
Table 3: Effect of this compound on Oxidative Stress Markers
| Marker | Control (Normal Glucose) | High Glucose (HG) | HG + MG IIIE (100 µM) |
| MDA (nmol/mg protein) | ~2 | ~8 | ~4 |
| SOD (U/mg protein) | ~100 | ~40 | ~80 |
| CAT (U/mg protein) | ~50 | ~20 | ~40 |
Data synthesized from graphical representations in the cited literature.[1]
Table 4: Effect of this compound on Protein Expression
| Protein | High Glucose (HG) | HG + MG IIIE (100 µM) |
| p-AMPK/AMPK ratio | Decreased | Increased |
| SIRT1 | Decreased | Increased |
| MCP-1 | Increased | Decreased |
| NLRP3 | Increased | Decreased |
| ASC | Increased | Decreased |
| Caspase-1 | Increased | Decreased |
| Bcl-2 | Decreased | Increased |
| Bax | Increased | Decreased |
| Cleaved Caspase-3 | Increased | Decreased |
| Cleaved Caspase-9 | Increased | Decreased |
Qualitative changes based on Western blot data from the cited literature.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Cell Culture and Treatment Mouse podocytes (MPC-5 cell line) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1][2] For experiments, cells were divided into groups: a normal glucose group (5.5 mM D-glucose), a high glucose group (30 µM D-glucose), and treatment groups where cells were pre-treated with varying concentrations of this compound (25, 50, 100 µM) for 24 hours prior to high glucose challenge.[1] A mannitol group was used as an osmotic control.[1]
3.2. Cell Viability Assay (CCK-8) Cell viability was assessed using a Cell Counting Kit-8 (CCK-8).[1][2] MPC-5 cells were seeded in 96-well plates. After treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.
3.3. Enzyme-Linked Immunosorbent Assay (ELISA) The concentrations of inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][2]
3.4. Oxidative Stress Marker Analysis The levels of malondialdehyde (MDA) and the activities of superoxide dismutase (SOD) and catalase (CAT) in cell lysates were measured using specific commercial assay kits as per the manufacturer's protocols.[1][2]
3.5. Western Blot Analysis Total protein was extracted from the cultured cells, and concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against p-AMPK, AMPK, SIRT1, MCP-1, NLRP3, ASC, caspase-1, Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence kit.[1]
3.6. Flow Cytometry for Apoptosis Apoptosis was detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[1][2] After treatment, cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry.
Visualizations: Signaling Pathways and Workflows
Below are diagrams created using Graphviz to illustrate the key signaling pathway and experimental workflow.
Caption: AMPK/SIRT1 signaling pathway modulation by this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of Cucurbitane Glycosides from Monk Fruit (Siraitia grosvenorii)
An In-depth Guide for Researchers and Drug Development Professionals
The fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, has garnered significant attention in the scientific community for its intensely sweet triterpenoid glycosides, known as mogrosides. These cucurbitane-type compounds are non-caloric sweeteners and possess a range of pharmacological activities, making them promising candidates for new drug development and functional food applications. This technical guide provides a comprehensive review of the current literature on cucurbitane glycosides from monk fruit, with a focus on their chemical properties, analytical methodologies, and biological activities.
Chemical Composition and Properties of Mogrosides
Mogrosides are the primary active components responsible for the sweetness of monk fruit.[1] They consist of a tetracyclic triterpenoid aglycone, mogrol, linked to a varying number of glucose units.[1] The total mogroside content in the fruit is approximately 3.8%, with Mogroside V being the most abundant, typically ranging from 0.8% to 1.3% by weight in the dried fruit.[2]
The sweetness intensity of mogrosides is directly related to the number of glucose residues. Mogroside V, with five glucose units, is approximately 250 to 425 times sweeter than sucrose.[3][4] Siamenoside I, another pentaglycoside, is even sweeter, at about 563 times that of sucrose.[5] In contrast, mogrosides with fewer glucose units, such as Mogroside II, have a sweetness level similar to sucrose.[4][5] The mixture of mogrosides extracted from the fruit is estimated to be about 300 times sweeter than sucrose.[6][7]
Table 1: Quantitative Data of Major Mogrosides in Monk Fruit
| Mogroside | Relative Sweetness (vs. Sucrose) | Typical Content in Dried Fruit (w/w) |
| Mogroside V | 250-425x[3][4] | 0.8% - 1.3%[2] |
| Mogroside IV | ~250-450x[5] | 1-10% of total extract[8] |
| Siamenoside I | ~465-563x[5] | 1-10% of total extract[8] |
| 11-Oxomogroside V | - | 1-10% of total extract[8] |
| Mogroside III | - | Varies (higher in unripe fruit)[9] |
| Mogroside IIE | Bitter/Tasteless[10] | Varies (higher in unripe fruit)[9] |
Table 2: Physicochemical Properties of Mogroside V
| Property | Value |
| Molecular Formula | C60H102O29[11] |
| Molecular Weight | 1287.43 g/mol [11] |
| Melting Point | 197-201 °C[11] |
| Solubility | Slightly soluble in water and methanol[11] |
| Stability | Heat stable from 100-150 °C for up to 4 hours; Stable in a pH range of 3-12 when stored at 2-8 °C[2] |
Experimental Protocols
Extraction and Purification of Mogrosides
The following protocol is a synthesized methodology based on common practices for the extraction and purification of mogrosides from monk fruit.
Objective: To extract and purify a mixture of mogrosides, with an enrichment of Mogroside V.
Materials:
-
Dried monk fruit
-
Deionized water
-
Ethanol (70% aqueous solution)
-
Macroporous adsorbent resin (e.g., D101)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
Equipment:
-
Grinder or mill
-
Extraction vessel with reflux condenser
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Chromatography column
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Grind the dried monk fruit into a coarse powder.
-
Extraction:
-
Hot Water Extraction: Reflux the powdered fruit with deionized water (1:10 to 1:20 solid-to-liquid ratio) at 80-100°C for 2-4 hours. Repeat the extraction 2-3 times.[12]
-
Ethanol Extraction: Macerate or reflux the powdered fruit with 70% ethanol at 60-80°C for 2-4 hours. Repeat the extraction 2-3 times.[12]
-
-
Filtration and Concentration: Combine the extracts and filter to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification by Macroporous Resin Chromatography:
-
Column Packing: Pack a chromatography column with D101 macroporous resin and pre-wash with ethanol followed by deionized water until the effluent is neutral.
-
Loading: Load the concentrated extract onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove sugars and other polar impurities.
-
Elution: Elute the adsorbed mogrosides with a stepwise or gradient of aqueous ethanol (e.g., 20%, 40%, 70% ethanol). Collect fractions and monitor by TLC or HPLC. Fractions rich in Mogroside V are typically eluted with higher concentrations of ethanol.[13]
-
Regeneration: Regenerate the resin by washing with NaOH solution, followed by HCl solution, and finally with deionized water until neutral.[14]
-
-
Final Concentration and Drying: Combine the Mogroside V-rich fractions, concentrate using a rotary evaporator, and dry under vacuum to obtain a mogroside extract powder.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mogroside - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 8. foodstandards.gov.au [foodstandards.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. Mogroside V | 88901-36-4 [chemicalbook.com]
- 12. maxapress.com [maxapress.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
Spectroscopic Data and Experimental Protocols for 11-Deoxymogroside IIIE and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside, a class of compounds found in the fruit of Siraitia grosvenorii (Luo Han Guo). These compounds are of significant interest due to their potential therapeutic properties and intense sweetness, making them valuable targets for research in natural products chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of this compound.
Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide presents the detailed NMR and MS data for its close structural analog, Mogroside IIE . The structural difference between these two compounds is minor, and therefore, the data for Mogroside IIE serves as a robust proxy for predicting and interpreting the spectroscopic features of this compound.
Data Presentation: Spectroscopic Data for Mogroside IIE (as a proxy for this compound)
The following tables summarize the ¹H and ¹³C NMR chemical shifts and mass spectrometry data for Mogroside IIE.
Table 1: ¹H NMR Spectroscopic Data of Mogroside IIE (500 MHz, CD₃OD) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 1.45, 1.13 | m | |
| 2 | 1.80, 1.70 | m | |
| 3 | 3.21 | dd | 11.5, 4.5 |
| 4 | - | - | - |
| 5 | 1.45 | m | |
| 6 | 5.75 | d | 5.5 |
| 7 | 2.42, 2.20 | m | |
| 8 | 2.05 | m | |
| 9 | - | - | - |
| 10 | 1.05 | s | |
| 12 | 1.65, 1.25 | m | |
| 13 | - | - | - |
| 14 | 1.48 | m | |
| 15 | 1.55, 1.40 | m | |
| 16 | 4.10, 3.85 | m | |
| 17 | 2.50 | m | |
| 18 | 0.97 | s | |
| 19 | 0.86 | s | |
| 20 | - | - | - |
| 21 | 1.18 | s | |
| 22 | 1.15 | s | |
| 23 | 1.13 | s | |
| 24 | 3.85 | m | |
| 26 | 1.25 | s | |
| 27 | 1.25 | s | |
| 28 | 0.96 | d | 6.5 |
| 29 | 1.08 | s | |
| 30 | 1.15 | s | |
| Glc I (C-3) | |||
| 1' | 4.45 | d | 7.8 |
| Glc II (C-24) | |||
| 1'' | 4.55 | d | 7.8 |
Table 2: ¹³C NMR Spectroscopic Data of Mogroside IIE (125 MHz, CD₃OD) [1]
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 40.1 |
| 2 | 27.5 |
| 3 | 89.1 |
| 4 | 39.8 |
| 5 | 52.1 |
| 6 | 126.5 |
| 7 | 135.2 |
| 8 | 45.1 |
| 9 | 50.5 |
| 10 | 38.2 |
| 11 | 22.5 |
| 12 | 34.5 |
| 13 | 48.1 |
| 14 | 51.5 |
| 15 | 32.5 |
| 16 | 70.1 |
| 17 | 53.5 |
| 18 | 19.5 |
| 19 | 18.2 |
| 20 | 73.9 |
| 21 | 28.1 |
| 22 | 26.5 |
| 23 | 25.8 |
| 24 | 78.5 |
| 25 | 72.1 |
| 26 | 29.5 |
| 27 | 29.8 |
| 28 | 17.5 |
| 29 | 25.1 |
| 30 | 23.8 |
| Glc I (C-3) | |
| 1' | 104.5 |
| 2' | 75.2 |
| 3' | 78.1 |
| 4' | 71.8 |
| 5' | 77.9 |
| 6' | 62.9 |
| Glc II (C-24) | |
| 1'' | 105.1 |
| 2'' | 75.5 |
| 3'' | 78.3 |
| 4'' | 71.9 |
| 5'' | 78.1 |
| 6'' | 63.1 |
Table 3: Mass Spectrometry Data for Mogroside IIE [1]
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| ESI- | TOF | 799.4738 | [M-H]⁻ |
Experimental Protocols
The following protocols are representative of the methods used for the isolation and spectroscopic analysis of mogrosides from Siraitia grosvenorii.[1][2]
1. Isolation and Purification
-
Extraction: Dried and powdered fruit of S. grosvenorii is extracted with an 80% methanol/water solution at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The sweet-tasting components are typically concentrated in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to column chromatography on macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water. Further purification is achieved by repeated column chromatography on silica gel and reverse-phase C18 silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
2. NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD) or pyridine-d₅.
-
Instrumentation: NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer (or equivalent).
-
Data Acquisition:
-
¹H NMR spectra are acquired with a spectral width of 8000 Hz and a relaxation delay of 1.0 s.
-
¹³C NMR spectra are acquired with a spectral width of 25000 Hz and a relaxation delay of 2.0 s.
-
2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations for complete structural elucidation. Chemical shifts are referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).
-
3. Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrumentation: High-resolution mass spectra are obtained using a Waters QTof Micro mass spectrometer (or equivalent) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer via direct infusion.
-
Spectra are typically acquired in the negative ion mode, as mogrosides readily form [M-H]⁻ or [M+formate]⁻ adducts.
-
The mass range is typically set to m/z 100-1500.
-
For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) with argon as the collision gas.
-
Mandatory Visualization
Caption: Chemical structure of this compound.
Caption: Experimental workflow for isolation and analysis.
References
The Role of 11-Deoxymogroside IIIE in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit). For centuries, this fruit has been a cornerstone of traditional Chinese medicine, primarily utilized for treating respiratory ailments such as cough and sore throat, as well as constipation.[1][2][3] Modern phytochemical research has identified mogrosides as the principal bioactive constituents responsible for the fruit's therapeutic effects and its intense sweetness. This technical guide provides an in-depth analysis of the available scientific data on this compound, with a focus on its role in traditional medicine, its pharmacological activities, and the experimental methodologies used to elucidate its mechanisms of action.
Traditional Uses of Siraitia grosvenorii
In traditional Chinese medicine, Siraitia grosvenorii is characterized as sweet and cool, and is associated with the lung and large intestine meridians. It is traditionally prescribed to clear heat, moisten the lungs, alleviate sore throat, and relieve constipation.[1] The fruit is a key ingredient in remedies for cough, including pertussis (whooping cough), and pharyngitis.[2][3] Its inclusion in the "medicine food homology" list in China underscores its long-standing safety and therapeutic value.[1] While traditional use focuses on the whole fruit extract, contemporary research is pinpointing specific mogrosides, such as this compound, as significant contributors to these medicinal properties.
Pharmacological Activities of this compound and Related Mogrosides
Scientific investigations have begun to validate the traditional applications of Siraitia grosvenorii by examining the pharmacological activities of its constituent mogrosides. The primary activities attributed to this compound and its analogues are anti-inflammatory and anti-tussive effects.
Anti-inflammatory Activity
Table 1: Quantitative Data on the Anti-inflammatory Effects of Mogroside IIIE and S. grosvenorii Extract
| Compound/Extract | Model System | Dosage/Concentration | Measured Parameters | Outcome | Reference |
| Mogroside IIIE | Gestational Diabetes Mellitus Mouse Model | 20.0 mg/kg | Serum and pancreatic IL-1β, IL-6, TNF-α | Significant decrease in inflammatory factors | |
| Mogroside IIIE | High Glucose-Induced Podocytes (MPC-5 cells) | 1, 10, 50 µM | TNF-α, IL-1β, IL-6, MCP-1, NLRP3, ASC, Caspase-1 | Reduction in inflammatory cytokine concentrations | |
| Siraitia grosvenorii Residual Extract (SGRE) | LPS-stimulated RAW264.7 Macrophages | 400 µg/mL | TNF-α, IL-6, IL-1β, PGE2 | Significant reduction in pro-inflammatory cytokines and mediators |
Anti-tussive and Expectorant Activity
While direct studies on the anti-tussive effects of this compound are limited, research on the closely related Mogroside V provides strong evidence for the role of mogrosides in alleviating cough, a primary traditional use of Siraitia grosvenorii.
Table 2: Quantitative Data on the Anti-tussive and Expectorant Effects of Mogroside V
| Compound | Model System | Dosage | Measured Parameters | Outcome | Reference |
| Mogroside V | Ammonia-induced cough in mice | 75 mg/kg | Cough frequency | 52.93% inhibition of cough | [2] |
| Mogroside V | Phenol red excretion in mice | 150 mg/kg | Amount of phenol red in trachea | Significant increase in phenol red excretion (expectorant effect) | [2] |
Experimental Protocols
Extraction and Isolation of Mogrosides
A general protocol for the extraction and purification of mogrosides from Siraitia grosvenorii fruit involves the following steps:
-
Extraction: The dried fruit is powdered and extracted with hot water or ethanol. Optimal conditions for water extraction include a material-liquid ratio of 1:15 (g/mL), soaking for 30 minutes, followed by three extraction cycles of 60 minutes each. For ethanol extraction, 50% ethanol with a material-liquid ratio of 1:20 (g/mL) at 60°C for 100 minutes (three cycles) has been shown to be effective.
-
Purification using Macroporous Resin: The crude extract is passed through a macroporous adsorbent resin column (e.g., AB-8). The column is washed with water to remove sugars and other water-soluble impurities.
-
Elution: The mogrosides are then eluted with a gradient of ethanol (e.g., 50% and 95% ethanol). The 50% ethanol fraction is often enriched in sweet mogrosides like Mogroside V.
-
High-Performance Liquid Chromatography (HPLC) Purification: Further purification of specific mogrosides like this compound can be achieved using preparative HPLC with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, with detection at approximately 203 nm.
Diagram 1: General Workflow for Mogroside Extraction and Purification
Caption: Workflow for Mogroside Extraction.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A control group without LPS and a positive control group with an established anti-inflammatory agent are included.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) can then be determined.
In Vivo Anti-tussive Assay: Ammonia-Induced Cough in Mice
-
Animals: Male ICR mice are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for several days.
-
Grouping and Administration: Mice are randomly divided into control and treatment groups. The treatment groups receive oral administration of this compound at various doses. The control group receives the vehicle. A positive control group may receive a known anti-tussive drug like codeine.
-
Cough Induction: One hour after administration, each mouse is placed in a sealed chamber and exposed to a 0.6% ammonia solution nebulized into the chamber for a set period (e.g., 30 seconds).
-
Observation: The number of coughs is counted for a defined observation period (e.g., 3 minutes) immediately after exposure.
-
Data Analysis: The cough inhibition rate is calculated using the formula: [(Cough count in control - Cough count in treated) / Cough count in control] x 100%.
Signaling Pathways
Research into the molecular mechanisms of this compound has identified key signaling pathways involved in its anti-inflammatory and metabolic regulatory effects.
AMPK/SIRT1 Signaling Pathway
In the context of high glucose-induced cellular stress, this compound has been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway. Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the subsequent activation of SIRT1, a deacetylase involved in cellular stress resistance and metabolism. This pathway activation results in the downstream inhibition of inflammatory and apoptotic processes.
Diagram 2: this compound and the AMPK/SIRT1 Pathway
Caption: AMPK/SIRT1 Signaling Pathway.
AMPK/HDAC4/G6Pase Signaling Pathway
In a gestational diabetes mellitus model, Mogroside IIIE was found to activate AMPK, which in turn inhibits the expression of Histone Deacetylase 4 (HDAC4). This leads to a reduction in the production of Glucose-6-phosphatase (G6Pase), a key enzyme in gluconeogenesis. This pathway highlights the potential of Mogroside IIIE in regulating glucose metabolism and reducing inflammation associated with hyperglycemia.
Diagram 3: this compound and the AMPK/HDAC4/G6Pase Pathway
Caption: AMPK/HDAC4/G6Pase Signaling.
Conclusion and Future Directions
This compound, a key bioactive compound from the traditionally used medicinal fruit Siraitia grosvenorii, demonstrates significant therapeutic potential, particularly in the realms of anti-inflammatory and metabolic regulation. The scientific evidence provides a molecular basis for the traditional use of Luo Han Guo in treating inflammatory conditions of the respiratory tract. While direct evidence for its anti-tussive effects is still emerging, the activity of closely related mogrosides is promising.
Future research should focus on:
-
Directly evaluating the anti-tussive and expectorant properties of purified this compound in established animal models.
-
Determining the precise IC₅₀ values of this compound for the inhibition of various inflammatory mediators , including nitric oxide and pro-inflammatory cytokines.
-
Conducting pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
-
Exploring its synergistic effects with other mogrosides and compounds present in the whole fruit extract to better understand the holistic therapeutic action described in traditional medicine.
The continued investigation of this compound holds considerable promise for the development of novel therapeutics for inflammatory and metabolic diseases, rooted in the rich history of traditional medicine.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
Solubility Profile of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] As with other mogrosides, it is of significant interest for its potential biological activities and use in various applications. A critical physicochemical parameter for the research and development of any compound is its solubility in different solvents. This technical guide provides a summary of the available solubility data for this compound and related mogrosides, along with a detailed experimental protocol for determining solubility.
Data Presentation: Solubility of Mogrosides
| Compound | Solvent | Solubility | Temperature |
| This compound | DMSO | Soluble[1] | Not Specified |
| 11-Deoxymogroside IIE | DMSO | Soluble[2] | Not Specified |
| Mogroside IV | DMSO | 100 mg/mL | Not Specified |
| Mogroside V | DMSO | ~1 mg/mL | Not Specified |
| Mogroside V | Dimethylformamide | ~1 mg/mL | Not Specified |
| Mogroside V | PBS (pH 7.2) | ~10 mg/mL | Not Specified |
Note: The quantitative data provided is for related compounds and should be used as an estimation for this compound with caution. Experimental determination of solubility for this compound is highly recommended.
Experimental Protocols: Solubility Determination
A standard method for determining the solubility of a triterpenoid glycoside like this compound is the shake-flask method, followed by quantification of the dissolved compound using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (pure compound)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining particulate matter.
-
Dilution: Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.
Quantification by HPLC
The concentration of this compound in the diluted filtrate is determined by a validated HPLC method.
-
Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used for mogroside analysis.[3]
-
Mobile Phase: A gradient elution with water (Solvent A) and acetonitrile (Solvent B) is often employed.[3] An alternative is an isocratic mobile phase of acetonitrile and an aqueous buffer like ammonium formate.[4]
-
Detection: UV detection at a low wavelength, such as 203 nm, is suitable for mogrosides as they lack a strong chromophore.[3][5] Alternatively, more universal detectors like ELSD or Charged Aerosol Detector (CAD) can be used.[4][6]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC to generate a calibration curve.
-
Analysis: Inject the diluted sample filtrate into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
Stability of 11-Deoxymogroside IIIE Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting stability studies of 11-Deoxymogroside IIIE under acidic conditions. While specific degradation kinetics for this compound are not extensively published, this document outlines a robust, scientifically-grounded approach based on established principles of forced degradation studies for pharmaceuticals and natural products. The guide details experimental protocols for subjecting this compound to acidic stress, analytical methodologies for monitoring its degradation, and strategies for the identification and characterization of potential degradation products. The objective is to equip researchers with the necessary tools to design and execute their own stability studies, ensuring the development of stable formulations and a thorough understanding of the molecule's chemical behavior.
Introduction
This compound, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, is of increasing interest due to its potential as a natural sweetener and its various reported biological activities. As with any compound intended for use in food, beverage, or pharmaceutical applications, a thorough understanding of its chemical stability is paramount. Acidic conditions are of particular concern, as they are commonly encountered in food and beverage formulations, as well as in the physiological environment of the stomach.
Forced degradation studies are an essential component of the drug development process, providing critical insights into the intrinsic stability of a molecule.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3] The information gleaned from such studies is invaluable for the development of stability-indicating analytical methods, formulation optimization, and ensuring the safety and efficacy of the final product.[2]
This guide will provide a detailed methodology for conducting a forced degradation study of this compound under acidic conditions.
Experimental Protocols
The following protocols are based on standard industry practices for forced degradation studies and can be adapted based on the specific laboratory equipment and objectives.
Materials and Reagents
-
This compound reference standard (purity >95%)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, purified (e.g., Milli-Q or equivalent)
-
Formic acid, LC-MS grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap) for identification of degradation products
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
Preparation of Solutions
-
Stock Solution of this compound: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Stress Solutions: Prepare solutions of varying concentrations of hydrochloric acid (e.g., 0.01 M, 0.1 M, and 1 M HCl) in purified water.
Forced Degradation Procedure (Acid Hydrolysis)
The goal is to achieve a target degradation of 5-20%.[4] Preliminary experiments may be necessary to determine the optimal acid concentration, temperature, and time to achieve this level of degradation.
-
Sample Preparation: Transfer a known volume of the this compound stock solution into several reaction vials.
-
Initiation of Degradation: Add an equal volume of the desired HCl solution (0.01 M, 0.1 M, or 1 M) to each vial to initiate the degradation reaction.
-
Incubation: Place the vials in a thermostatically controlled environment (e.g., 60°C).
-
Time Points: Withdraw aliquots from the reaction vials at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Reaction Quenching: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the degradation process.
-
Sample Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Control Samples: Prepare control samples by diluting the stock solution in the reaction medium without acid and by subjecting the placebo (if in a formulation) to the same stress conditions.
Analytical Methodology (Stability-Indicating HPLC Method)
A stability-indicating method is crucial to separate the parent compound from any degradation products.
-
Chromatographic Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve all components. A typical mobile phase could be a mixture of:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile or Methanol
-
-
Gradient Program: An example of a gradient program is provided in the data presentation section.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound and potential degradation products have significant absorbance (e.g., determined by DAD analysis).
-
Injection Volume: 10-20 µL
Data Presentation
Quantitative data from the stability study should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Table 2: Hypothetical Stability Data of this compound in 0.1 M HCl at 60°C
| Time (hours) | Retention Time of this compound (min) | Peak Area of this compound | % Remaining this compound | Retention Times of Degradation Products (min) | Total Peak Area of Degradation Products |
| 0 | 15.2 | 1,500,000 | 100 | - | 0 |
| 2 | 15.2 | 1,425,000 | 95 | 8.5, 10.1 | 75,000 |
| 4 | 15.2 | 1,350,000 | 90 | 8.5, 10.1 | 150,000 |
| 8 | 15.2 | 1,200,000 | 80 | 8.5, 10.1, 12.3 | 300,000 |
| 12 | 15.2 | 1,050,000 | 70 | 8.5, 10.1, 12.3 | 450,000 |
| 24 | 15.2 | 825,000 | 55 | 8.5, 10.1, 12.3 | 675,000 |
Identification of Degradation Products
The identification of degradation products is a critical step in understanding the degradation pathway.
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The high-resolution mass data will provide the accurate mass of the parent compound and its degradation products, allowing for the determination of their elemental compositions.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the degradation product ions to obtain structural information. By comparing the fragmentation patterns of the degradation products with that of the parent compound, the site of modification can often be deduced.
-
NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the compounds by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 11-Deoxymogroside IIIE from Siraitia grosvenorii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides.[1][2][3] These compounds, particularly Mogroside V, are widely used as natural, non-caloric sweeteners.[4] Beyond their sweetness, mogrosides have garnered significant interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2][5]
Among the various mogrosides, 11-Deoxymogroside IIIE is a minor constituent of interest for further pharmacological investigation. Its isolation in a pure form is essential for accurate biological and toxicological studies. This document provides a detailed protocol for the isolation and purification of this compound from the fruit of Siraitia grosvenorii, based on established methodologies for the separation of closely related mogroside analogues.
Data Presentation
The purification of mogrosides from Siraitia grosvenorii typically involves a multi-step process, with each step contributing to an increase in the purity of the target compound. The following table summarizes representative data for the purification of mogrosides, illustrating the progressive enrichment of the desired components.
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |
| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [6] |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [7] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water | [7] |
| Silica Gel Column Chromatography | 20-50% (Mogroside V) | >98.4% (Mogroside V) | Eluent: Ethyl acetate/Ethanol | [8] |
Experimental Protocols
The following protocols describe a comprehensive workflow for the isolation and purification of this compound from dried Siraitia grosvenorii fruit. The methodology is adapted from established procedures for the separation of various mogrosides.[5][7][9][10]
Extraction of Crude Mogrosides
This initial step aims to extract the total mogrosides from the dried fruit material.
-
Materials:
-
Dried Siraitia grosvenorii fruit, powdered
-
70% Aqueous Ethanol
-
Filter paper or centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.
-
Filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction of mogrosides.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.
-
Preliminary Purification by Macroporous Resin Column Chromatography
This step serves to remove a significant portion of impurities and enrich the total mogroside fraction.
-
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., HZ 806 or equivalent)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
-
-
Protocol:
-
Dissolve the crude mogroside extract in deionized water to create a sample solution.
-
Pack a chromatography column with the macroporous resin and equilibrate the column by washing with deionized water.
-
Load the sample solution onto the equilibrated column at a flow rate of 1.5 bed volumes per hour (BV/h).[9]
-
Wash the column with 2-3 BV of deionized water to remove sugars, salts, and other polar impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with a low concentration of ethanol (e.g., 20%) and gradually increase the concentration (e.g., 40%, 60%, 80%).
-
Collect fractions using a fraction collector and monitor the composition of the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the desired mogrosides (including this compound).
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.
-
Fine Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)
This is the final and most critical step to isolate this compound from other closely related mogrosides.
-
Materials:
-
Enriched mogroside extract
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 20 mm x 250 mm, 5 µm)
-
HPLC-grade methanol
-
HPLC-grade water
-
0.1% Formic acid (optional, for improved peak shape)
-
-
Protocol:
-
Dissolve the enriched mogroside extract in the initial mobile phase.
-
Set up the semi-preparative HPLC system. A gradient elution is recommended to achieve optimal separation of the complex mogroside mixture.[6]
-
Mobile Phase:
-
Solvent A: Water (with optional 0.1% formic acid)
-
Solvent B: Methanol (or Acetonitrile)
-
-
Gradient Program (example):
-
0-10 min: 30% B
-
10-40 min: 30-60% B
-
40-50 min: 60-80% B
-
50-55 min: 80% B
-
55-60 min: 80-30% B (re-equilibration)
-
Note: The gradient program should be optimized based on the specific column and mogroside profile of the extract.
-
-
Flow Rate: 8-10 mL/min
-
Detection Wavelength: 203-210 nm
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak suspected to be this compound based on retention time relative to known mogroside standards if available, or collect all well-resolved peaks for subsequent analysis.
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of this compound.
-
Pool the pure fractions of this compound and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a pure, dry powder.
-
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
References
- 1. Identification and Isolation of α-Glucosidase Inhibitors from Siraitia grosvenorii Roots Using Bio-Affinity Ultrafiltration and Comprehensive Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. maxapress.com [maxapress.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]
- 10. ABC Herbalgram Website [herbalgram.org]
Application Notes & Protocols: Quantification of 11-Deoxymogroside IIIE by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, it contributes to the characteristic sweetness of monk fruit extract, a popular natural, non-caloric sweetener. Accurate and precise quantification of this compound is essential for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacological studies. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Due to the lack of a strong chromophore in the mogroside structure, detection is performed at a low wavelength, typically around 203 nm, where the compound exhibits sufficient UV absorbance for quantification. Quantification is based on the external standard method, where the peak area of this compound in the sample is compared to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. A common starting point is a ratio of 30:70 (v/v) acetonitrile:water. The mobile phase composition may need to be optimized for specific columns and systems to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 203 nm
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of the samples (e.g., 10, 25, 50, 100, 250 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid extract is provided below.
-
Accurately weigh a known amount of the sample (e.g., 100 mg of monk fruit extract).
-
Add a defined volume of methanol (e.g., 10 mL) to the sample.
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the analyte.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the range of the calibration curve.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system and record the peak area for this compound.
-
Calculation: Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.
Method Validation (Summary)
For use in a regulated environment, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters are summarized in the table below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with minor variations in mobile phase composition, flow rate, or column temperature. |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Application Notes and Protocols: ¹H and ¹³C NMR Assignments for 11-Deoxymogroside IIIE
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside, a class of compounds known for their potential therapeutic properties and intense sweetness. As a derivative of mogrosides isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit, the structural elucidation of these compounds is crucial for understanding their bioactivity and for quality control in natural product development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous assignment of the complex structures of these glycosides. This document provides a detailed guide to the ¹H and ¹³C NMR assignments for this compound, based on available data for the closely related Mogroside IIIE, and outlines the experimental protocols for acquiring and analyzing the NMR data.
Chemical Structure
Mogrosides consist of a tetracyclic triterpenoid aglycone core (mogrol) with one or more glucose units attached. This compound differs from Mogroside IIIE by the absence of a hydroxyl group at the C-11 position of the mogrol core.
¹H and ¹³C NMR Spectral Data
Expected Spectral Changes for this compound:
-
¹³C NMR: The most significant change will be the upfield shift of the C-11 signal from a value characteristic of a carbon bearing a hydroxyl group (around 60-70 ppm) to a value typical for a methylene carbon (around 20-40 ppm). The signals for the adjacent carbons (C-9, C-10, C-12) are also expected to experience shifts, though to a lesser extent.
-
¹H NMR: The proton signal corresponding to H-11 will shift from a downfield position (typically ~4.0-4.5 ppm for a proton attached to a carbon with a hydroxyl group) to a more upfield region characteristic of a methylene proton (typically ~1.5-2.5 ppm). The coupling patterns of the neighboring protons may also be altered.
Table 1: ¹H and ¹³C NMR Assignments for the Aglycone Moiety of Mogroside IIIE in C₅D₅N
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, Multiplicity, J in Hz) |
| 1 | 38.1 | 1.65 (m), 1.05 (m) |
| 2 | 27.9 | 2.15 (m), 1.95 (m) |
| 3 | 88.9 | 3.55 (dd, 11.5, 4.5) |
| 4 | 39.5 | - |
| 5 | 56.1 | 1.10 (d, 10.5) |
| 6 | 76.9 | 4.65 (br s) |
| 7 | 121.5 | 5.85 (d, 5.5) |
| 8 | 142.1 | - |
| 9 | 49.8 | 2.65 (d, 8.5) |
| 10 | 37.5 | - |
| 11 | 68.1 | 4.45 (t, 8.5) |
| 12 | 48.1 | 2.40 (m), 1.80 (m) |
| 13 | 47.5 | - |
| 14 | 49.9 | - |
| 15 | 32.5 | 1.75 (m), 1.55 (m) |
| 16 | 29.5 | 2.25 (m), 2.05 (m) |
| 17 | 35.1 | 1.90 (m) |
| 18 | 20.1 | 1.02 (s) |
| 19 | 19.5 | 1.25 (s) |
| 20 | 36.1 | - |
| 21 | 18.9 | 0.95 (d, 6.5) |
| 22 | 34.9 | 1.60 (m), 1.40 (m) |
| 23 | 31.5 | 2.10 (m), 1.85 (m) |
| 24 | 75.5 | 3.95 (m) |
| 25 | 31.1 | - |
| 26 | 28.5 | 1.30 (s) |
| 27 | 28.1 | 1.28 (s) |
| 28 | 29.9 | 1.15 (s) |
| 29 | 22.5 | 1.12 (s) |
| 30 | 26.5 | 1.45 (s) |
Table 2: ¹H and ¹³C NMR Assignments for the Glycosyl Moieties of Mogroside IIIE in C₅D₅N
| Position | Moiety | ¹³C (δc, ppm) | ¹H (δH, ppm, Multiplicity, J in Hz) |
| 1' | Glc I (at C-3) | 105.1 | 5.05 (d, 7.5) |
| 2' | 75.5 | 4.10 (m) | |
| 3' | 78.5 | 4.25 (m) | |
| 4' | 71.9 | 4.20 (m) | |
| 5' | 78.1 | 3.95 (m) | |
| 6' | 62.9 | 4.40 (m), 4.28 (m) | |
| 1'' | Glc II (at C-24) | 106.5 | 4.90 (d, 8.0) |
| 2'' | 75.8 | 4.15 (m) | |
| 3'' | 78.8 | 4.30 (m) | |
| 4'' | 72.1 | 4.22 (m) | |
| 5'' | 78.3 | 4.00 (m) | |
| 6'' | 63.1 | 4.45 (m), 4.35 (m) |
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of mogrosides and are recommended for the structural elucidation of this compound.
Sample Preparation
-
Isolation and Purification: this compound should be isolated from the crude extract of Siraitia grosvenorii fruits using a combination of chromatographic techniques, such as column chromatography over macroporous resin, silica gel, and preparative high-performance liquid chromatography (HPLC) to achieve a purity of >95%.
-
Sample for NMR:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.5 mL of deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD). Pyridine-d₅ is often preferred for its ability to resolve overlapping signals of the sugar moieties.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion).
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a 30-45 degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. Typical parameters include a spectral width of 200-250 ppm, a 30-45 degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and linking different structural fragments, including the aglycone and the sugar units.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system, which is particularly useful for assigning the individual sugar rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Data Processing and Analysis
-
Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale.
-
Reference the ¹H and ¹³C spectra to the residual solvent signals (for C₅D₅N: δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87. For CD₃OD: δH 3.31; δC 49.00).
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals. Start with the more easily identifiable signals, such as anomeric protons of the sugar units and methyl singlets of the aglycone, and then use the correlations from the 2D spectra to build the complete structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the isolation and NMR-based structural elucidation of this compound.
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. Mogrosides, a group of cucurbitane-type triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii, have demonstrated various pharmacological activities, including anti-inflammatory effects. This document provides detailed protocols for evaluating the in vitro anti-inflammatory properties of a specific mogroside, 11-Deoxymogroside IIIE, using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
While direct quantitative data for the anti-inflammatory activity of this compound is not extensively available in public literature, this document will utilize data from the closely related compound, Mogroside IIIE, as a representative example to illustrate the expected outcomes and data presentation. Mogroside IIIE has been shown to alleviate high glucose-induced inflammation by reducing the levels of inflammatory cytokines.[1] The general anti-inflammatory potential of mogrosides has been noted, with studies indicating their ability to inhibit the production of inflammatory mediators.
Principle of the Assay
The in vitro anti-inflammatory activity of this compound is assessed by its ability to inhibit the production of pro-inflammatory mediators in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce inflammatory mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibitory effect of this compound on these markers is quantified to determine its anti-inflammatory potential. Furthermore, the underlying mechanism of action is investigated by examining its effect on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
Note: The following data for Mogroside IIIE is presented as a representative example to illustrate the potential anti-inflammatory effects that could be investigated for this compound.
Table 1: Effect of Mogroside IIIE on Pro-inflammatory Cytokine Production in High Glucose-Induced Podocytes
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | Low | Low | Low |
| High Glucose (HG) | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| HG + Mogroside IIIE | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Source: Adapted from studies on Mogroside IIIE, which demonstrated a significant reduction in high glucose-induced inflammatory cytokine levels.[1]
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Assay (Griess Test)
The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2][3][4]
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][6][7]
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, add the supernatants to antibody-coated wells, followed by the addition of detection antibodies and a substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Determine the cytokine concentrations from a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
To investigate the mechanism of action, the effect of this compound on the activation of the NF-κB and MAPK signaling pathways is analyzed by Western blotting. The key proteins to be assessed are phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38.
Protocol:
-
After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: NF-κB and MAPK signaling pathways in inflammation.
References
- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential upregulation of TNF-alpha, IL-6, and IL-8 production by deoxynivalenol (vomitoxin) and other 8-ketotrichothecenes in a human macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superinduction of TNF-alpha and IL-6 in macrophages by vomitoxin (deoxynivalenol) modulated by mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-6 Induced Proliferation Is Attenuated by Transforming Growth Factor-β-Induced Signaling in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Hepatoprotective Effects of 11-Deoxymogroside IIIE in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major concern in drug development. Natural products are a promising source for the discovery of novel hepatoprotective agents. Mogrosides, a group of triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii, have demonstrated various pharmacological activities, including antioxidant and anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for investigating the hepatoprotective effects of a specific mogroside, 11-Deoxymogroside IIIE, in in vitro cell culture models of liver injury.
Recent studies on related compounds from Siraitia grosvenorii, such as Mogroside V and other flavonoid glycosides, have shown significant hepatoprotective activity against toxins like acetaminophen (APAP) and oxidative stress inducers.[1][3] The proposed mechanisms involve the reduction of reactive oxygen species (ROS), modulation of inflammatory pathways, and activation of the Nrf2/HO-1 signaling pathway.[1][3][4] These findings provide a strong rationale for investigating this compound as a potential hepatoprotective agent.
The following protocols outline methods for inducing hepatotoxicity in cultured liver cells and for assessing the protective effects of this compound by measuring key biomarkers of cell health, oxidative stress, and inflammation.
Data Presentation
Table 1: Quantitative Summary of this compound's Hepatoprotective Effects (Hypothetical Data)
| Parameter | Control | Toxin-Treated | Toxin + this compound (Low Dose) | Toxin + this compound (High Dose) |
| Cell Viability (%) | 100 ± 5 | 45 ± 4 | 65 ± 5 | 85 ± 6 |
| ALT Leakage (U/L) | 20 ± 3 | 150 ± 12 | 90 ± 8 | 40 ± 5 |
| AST Leakage (U/L) | 25 ± 4 | 180 ± 15 | 110 ± 10 | 50 ± 6 |
| LDH Release (%) | 100 ± 8 | 350 ± 25 | 220 ± 18 | 130 ± 12 |
| Intracellular ROS (RFU) | 5000 ± 400 | 25000 ± 2100 | 15000 ± 1300 | 8000 ± 650 |
| SOD Activity (U/mg protein) | 150 ± 10 | 70 ± 8 | 100 ± 9 | 130 ± 11 |
| GSH Levels (µM) | 80 ± 7 | 30 ± 5 | 50 ± 6 | 70 ± 8 |
| TNF-α Levels (pg/mL) | 50 ± 5 | 400 ± 30 | 250 ± 20 | 100 ± 10 |
| IL-6 Levels (pg/mL) | 30 ± 4 | 350 ± 28 | 200 ± 15 | 80 ± 7 |
| Nrf2 Nuclear Translocation (%) | 100 ± 10 | 95 ± 8 | 150 ± 12 | 220 ± 18 |
| HO-1 Expression (Fold Change) | 1.0 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 | 4.0 ± 0.4 |
| p-JNK/JNK Ratio | 1.0 ± 0.1 | 5.0 ± 0.5 | 3.0 ± 0.4 | 1.5 ± 0.2 |
| NF-κB p65 (Nuclear/Cytosolic) | 1.0 ± 0.1 | 4.5 ± 0.4 | 2.5 ± 0.3 | 1.2 ± 0.1 |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the culture of HepG2 cells, a human hepatoma cell line commonly used for in vitro hepatotoxicity studies.[3][5]
-
Cell Line: HepG2 (human liver hepatocellular carcinoma) or AML12 (alpha mouse liver 12).
-
Culture Medium:
-
HepG2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
AML12: DMEM/F12 medium supplemented with 10% FBS, 10 µg/mL insulin, 5.5 µg/mL transferrin, 5 ng/mL selenium, and 40 ng/mL dexamethasone.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using 0.25% trypsin-EDTA. Resuspend the cells in fresh medium and seed into new culture flasks or plates at the desired density.
Induction of Hepatotoxicity
This protocol details the induction of liver cell injury using acetaminophen (APAP) or hydrogen peroxide (H2O2).
-
Hepatotoxin Stock Solutions:
-
Acetaminophen (APAP): Prepare a stock solution of 1 M APAP in DMEM or PBS, heated to 60°C to dissolve. Filter-sterilize the solution.
-
Hydrogen Peroxide (H2O2): Prepare a fresh 100 mM stock solution in sterile PBS.
-
-
Procedure:
-
Seed HepG2 or AML12 cells in 96-well or 12-well plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO or media).
-
After pre-treatment, add the hepatotoxin to the media.
-
Incubate the cells for the desired time period (e.g., 12-24 hours for APAP, 2-4 hours for H2O2).
-
Assessment of Hepatoprotective Effects
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) in the culture supernatant is a common method to assess cell membrane damage.[8]
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Use commercially available colorimetric assay kits for ALT, AST, and LDH according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the enzyme activity based on the standard curve provided in the kit.
-
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[3]
-
Materials: 2',7'-dichlorofluorescin diacetate (DCFH-DA) stock solution (10 mM in DMSO).
-
Procedure:
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Procedure:
-
Prepare cell lysates after treatment.
-
Use commercially available assay kits to measure the activity of superoxide dismutase (SOD) and the levels of reduced glutathione (GSH) according to the manufacturer's instructions.
-
Normalize the results to the total protein concentration of the cell lysate, determined by a BCA or Bradford protein assay.
-
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
This protocol is for assessing the expression and phosphorylation of key proteins in the Nrf2/HO-1 and NF-κB/JNK signaling pathways.[1][3]
-
Procedure:
-
Prepare total and nuclear protein extracts from the treated cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, p-JNK, JNK, p-p65, p65, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the hepatoprotective effects of this compound.
Caption: Proposed signaling pathways for the hepatoprotective action of this compound.
References
- 1. Mogroside V protects against acetaminophen-induced liver injury by reducing reactive oxygen species and c-jun-N-terminal kinase activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory agents in chronic liver diseases: Molecular mechanisms and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-Deoxymogroside IIIE as a Reference Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound serves as a valuable reference standard in the phytochemical analysis of this economically important medicinal and food plant. Its use as a standard is crucial for the accurate identification and quantification of related mogrosides in raw plant material, extracts, and finished products, ensuring quality control and facilitating pharmacological research. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.
Physicochemical Data and Specifications
The quality of a reference standard is paramount for accurate analytical results. The following table summarizes typical physicochemical data and specifications for a commercial this compound reference standard.
| Parameter | Specification | Method of Analysis |
| Chemical Name | This compound | - |
| CAS Number | 1793003-47-0[1] | - |
| Molecular Formula | C48H82O18[1] | Mass Spectrometry |
| Molecular Weight | 947.17 g/mol [1] | Mass Spectrometry |
| Purity | ≥95% (typically 95%~99%)[1] | HPLC-DAD or HPLC-ELSD |
| Identification | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS[1] |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in methanol, ethanol | Experimental Observation |
| Storage | 2-8°C, protected from light | Supplier Recommendation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This protocol outlines a general method for the quantification of this compound in a sample matrix using HPLC with UV detection. Optimization of the mobile phase gradient and other parameters may be necessary depending on the specific sample complexity and HPLC system.
a. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (optional, for improved peak shape)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm or 0.45 µm syringe filters
b. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the initial mobile phase composition to achieve concentrations ranging from approximately 0.05 to 1.0 mg/mL. These solutions will be used to construct a calibration curve.
c. Sample Preparation
-
Extraction: For plant material or extracts, accurately weigh a known amount of the homogenized sample. Extract the mogrosides using a suitable solvent such as 80% methanol in water, aided by ultrasonication.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.
d. HPLC Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min, 20-35% B; 10-25 min, 35-50% B; 25-30 min, 50-80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm or 210 nm |
e. Analysis and Quantification
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For highly sensitive and selective quantification, especially in complex matrices or at low concentrations, an LC-MS/MS method is recommended.
a. Instrumentation and Materials
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 or UPLC equivalent column (e.g., 2.1 x 100 mm, 1.8 µm)
-
This compound reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Standard laboratory glassware and filtration devices
b. Preparation of Solutions
Prepare standard and sample solutions as described in the HPLC-UV protocol, but use LC-MS grade solvents and ensure dilutions result in concentrations appropriate for the sensitivity of the mass spectrometer.
c. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| Column | UPLC C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of mogrosides (a faster gradient than HPLC is typical) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M-H]⁻ or [M+HCOO]⁻ (To be determined by infusion of the standard) |
| Product Ion(s) | To be determined by fragmentation of the precursor ion |
| Collision Energy | To be optimized for the specific instrument and precursor-product pair |
d. Data Analysis
Quantification is performed using the peak area of the specific MRM transition for this compound, with reference to a calibration curve generated from the analysis of the working standard solutions.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR is a powerful primary method for determining the purity of a reference standard without the need for a standard of the same compound. The purity of the this compound standard can be accurately determined using an internal standard of known purity.
a. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
This compound reference standard
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
-
Analytical balance with high precision
b. Protocol
-
Sample Preparation: Accurately weigh a specific amount of the this compound standard and a known amount of the internal standard. Dissolve both in a precise volume of the deuterated solvent in a vial before transferring to an NMR tube.
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Process the spectrum with careful phasing and baseline correction.
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
analyte = this compound
-
Visualizations
Caption: Workflow for phytochemical analysis using a reference standard.
Caption: Simplified biosynthesis pathway of major mogrosides.
References
Investigating the Mechanism of Action of 11-Deoxymogroside IIIE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). Mogrosides, the main active components of S. grosvenorii, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory, antidiabetic, and antitumor effects. This document provides detailed application notes and experimental protocols to facilitate research into the mechanism of action of this compound. The primary signaling pathways implicated in the bioactivity of related mogrosides, and therefore of potential relevance to this compound, include the AMP-activated protein kinase (AMPK) pathway, the nuclear factor-kappa B (NF-κB) signaling cascade, and the inhibition of α-glucosidase.
Data Presentation
While specific quantitative data for this compound is not extensively available in the current literature, the following tables summarize the known activities of closely related mogrosides to provide a comparative baseline for experimental design.
Table 1: Reported Biological Activities of a Structurally Related Mogroside (Mogroside IIIE)
| Biological Activity | Key Molecular Targets/Pathways | Observed Effects | Cell/Animal Model |
| Anti-inflammatory | AMPK, HDAC4, MAPKs, NF-κB, TLR4, HIF-1α | Reduced inflammatory cytokine release, alleviated acute lung injury, decreased expression of inflammatory mediators. | Gestational diabetes mellitus mice, lipopolysaccharide (LPS)-induced mice, high glucose-induced podocytes. |
| Antidiabetic | AMPK/SIRT1 | Improved glucose metabolism, enhanced insulin sensitivity, alleviated inflammation, oxidative stress, and apoptosis in podocytes. | Gestational diabetes mellitus mice, high glucose-induced podocytes. |
Table 2: α-Glucosidase Inhibitory Activity of a Related Deoxymogroside
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| 11-Deoxymogroside V | α-Glucosidase | 430.13 ± 13.33[1] | Acarbose | 1332.50 ± 58.53[1] |
| This compound | α-Glucosidase | Data not available | Acarbose | Data not available |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its investigation.
Figure 1: Potential signaling pathways modulated by this compound.
Figure 2: General experimental workflow for investigating this compound.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in sodium phosphate buffer to achieve final concentrations ranging from 1 to 1000 µM.
-
In a 96-well plate, add 20 µL of the test compound dilutions or acarbose (positive control) to respective wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the enzyme reaction without the inhibitor and Abs_sample is the absorbance with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit heat-induced protein denaturation.
Materials:
-
Fresh hen's egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound (test compound)
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a 1% aqueous solution of egg albumin or BSA.
-
The reaction mixture (5 mL total volume) consists of 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound (e.g., 10-500 µg/mL).
-
A control group is prepared without the test compound. Diclofenac sodium is used as a positive control.
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value from the dose-response curve.
Cell-Based AMPK Activation Assay
This protocol describes a method to determine if this compound activates AMPK in a cellular context, for example, in HepG2 or C2C12 cells.
Materials:
-
HepG2 or C2C12 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (test compound)
-
AICAR (positive control for AMPK activation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total AMPK, phospho-AMPK (Thr172), total ACC, and phospho-ACC (Ser79)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound or AICAR for a specified time (e.g., 1-24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-ACC, and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol utilizes a luciferase reporter gene under the control of an NF-κB response element to measure the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound (test compound)
-
TNF-α or LPS (NF-κB activators)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate NF-κB.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control without the test compound.
-
Determine the IC50 value from the dose-response curve.
References
Application Notes and Protocols for the Synthesis of 11-Deoxymogroside IIIE and Related Mogrosides
For: Researchers, scientists, and drug development professionals.
Abstract
Mogrosides, a class of triterpene glycosides derived from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention as natural, high-intensity sweeteners.[1][2] Among them, 11-Deoxymogroside IIIE represents a specific glycosylated form of the aglycone mogrol. While a complete chemical total synthesis of this compound has not been extensively reported, this document outlines the well-established biosynthetic pathway and chemoenzymatic approaches for the synthesis of mogrosides. These methods provide a foundation for accessing this compound and other analogues for research and development. This document details the key enzymatic steps, relevant protocols, and quantitative data to guide researchers in this field.
Introduction to Mogrosides and this compound
Mogrosides are cucurbitane-type triterpenoid glycosides that are the primary sweetening components of monk fruit.[1][3] The core structure is the aglycone mogrol, which is glycosylated at various positions to produce a family of related compounds with varying sweetness profiles.[4] The biosynthesis of these compounds in S. grosvenorii involves a series of enzymatic reactions, including cyclization, oxidation, and glycosylation.[1][2] Understanding this natural pathway is crucial for developing synthetic strategies.
Biosynthetic Pathway of Mogrosides
The biosynthesis of mogrosides from the common triterpene precursor squalene is a multi-step enzymatic process.[4] An analysis of the genome and transcriptome of S. grosvenorii has identified five key enzyme families involved in the synthesis of Mogroside V, a major sweet mogroside: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[1][2]
The proposed biosynthetic pathway leading to mogrosides is as follows:
-
Squalene to Cucurbitadienol: The pathway initiates with the cyclization of squalene, catalyzed by cucurbitadienol synthase (SgCbQ), to form the triterpenoid backbone, cucurbitadienol.[3]
-
Oxidation of Cucurbitadienol: Cytochrome P450 enzymes (P450s) then catalyze a series of oxidation reactions on the cucurbitadienol skeleton to produce the aglycone mogrol.[3][4] A key multifunctional P450, CYP87D18, has been identified to be involved in these oxidative steps.[3]
-
Glycosylation of Mogrol: Finally, UDP-glucosyltransferases (UGTs) sequentially add glucose moieties to the mogrol backbone to generate the various mogrosides.[1][4]
Caption: Biosynthetic pathway of mogrosides from squalene.
Chemoenzymatic Synthesis Approach
A purely chemical total synthesis of complex glycosides like this compound is challenging due to the need for regioselective glycosylation and stereochemical control. Enzymatic glycosylation offers a highly selective and efficient alternative.[5][6] This approach typically involves the synthesis or isolation of the aglycone (or a precursor) followed by enzymatic glycosylation.
Synthesis of the Aglycone: Mogrol
The aglycone mogrol can be obtained through extraction and hydrolysis from natural sources or through biosynthetic production in microbial systems.
Enzymatic Glycosylation
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule.[6][7] Specific UGTs from S. grosvenorii can be expressed in recombinant hosts (e.g., E. coli or yeast) and used for the targeted glycosylation of mogrol to produce specific mogrosides.
Experimental Protocols
The following protocols are generalized based on common methods for enzymatic glycosylation of terpenoids.[5][6][7] Specific parameters may need to be optimized for the synthesis of this compound.
Protocol 1: Expression and Purification of UDP-Glucosyltransferase (UGT)
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the desired UGT from S. grosvenorii and clone it into a suitable expression vector (e.g., pET-28a(+)) with a His-tag.
-
Protein Expression: Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.1-1.0 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.
-
Protein Purification: Centrifuge the lysate to remove cell debris. Purify the His-tagged UGT from the supernatant using Ni-NTA affinity chromatography. Elute the protein with an imidazole gradient.
-
Protein Characterization: Verify the purity and concentration of the purified UGT using SDS-PAGE and a protein assay (e.g., Bradford).
Protocol 2: Enzymatic Glycosylation of Mogrol
-
Reaction Setup: Prepare a reaction mixture containing:
-
Mogrol (substrate): 1-10 mM (dissolved in a minimal amount of a co-solvent like DMSO)
-
Purified UGT: 0.1-1.0 mg/mL
-
UDP-glucose (sugar donor): 1.5-2.0 equivalents per glycosylation step
-
Buffer: e.g., 50 mM Tris-HCl pH 7.5
-
MgCl₂: 5-10 mM
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for 2-24 hours with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC-MS to detect the formation of the desired glycosylated product.
-
Reaction Quenching and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the products with the organic solvent.
-
Purification: Purify the desired mogroside product from the reaction mixture using column chromatography (e.g., silica gel or C18 reverse-phase) or preparative HPLC.
-
Structure Elucidation: Characterize the structure of the synthesized mogroside using NMR and mass spectrometry.
Caption: General workflow for the chemoenzymatic synthesis of mogrosides.
Quantitative Data Presentation
The following table provides hypothetical quantitative data for the enzymatic glycosylation of mogrol. Actual yields and kinetic parameters will depend on the specific UGT and reaction conditions used.
| Parameter | Value |
| Substrate Concentration (Mogrol) | 5 mM |
| Enzyme Concentration (UGT) | 0.5 mg/mL |
| UDP-Glucose Concentration | 10 mM |
| Reaction Temperature | 30°C |
| Reaction Time | 12 hours |
| Product Yield (Hypothetical) | 65% |
| Product Purity (after purification) | >98% |
Conclusion
While a complete chemical total synthesis of this compound remains a significant challenge, the elucidation of the mogroside biosynthetic pathway has opened up powerful chemoenzymatic and biotechnological approaches for its production. By leveraging specific UDP-glucosyltransferases, researchers can achieve regioselective glycosylation of the mogrol aglycone to access this compound and other valuable mogroside analogues. The protocols and data presented herein provide a foundational guide for scientists and professionals in the fields of natural product synthesis, metabolic engineering, and drug development to explore the synthesis and application of this important class of compounds. Further research into the discovery and engineering of novel glycosyltransferases will continue to expand the toolbox for producing diverse mogrosides with tailored properties.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 4. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Glycosylation of Ganoderma Terpenoid via Bacterial Glycosyltransferases and Glycoside Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Bioactivity of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). While other mogrosides, such as Mogroside V, have been investigated for a range of biological activities, the specific bioactivity of this compound remains largely uncharacterized.[1] Mogrosides from monk fruit have been reported to possess anti-inflammatory, antioxidant, anti-tumor, and hypoglycemic properties.[2][3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the potential therapeutic effects of this compound.
Anti-inflammatory Activity Screening
Inflammation is a key pathological component of many chronic diseases. Mogrosides have been shown to inhibit inflammatory pathways such as NF-κB.[2] The following protocols are designed to assess the anti-inflammatory potential of this compound.
Assay of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory activity of a test compound can be determined by its ability to inhibit NO production.[6][7] Nitrite, a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent.[6]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. A set of wells should remain unstimulated as a negative control.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (540 nm) | Nitrite Conc. (µM) | % Inhibition of NO Production |
| Untreated Control | - | 0.052 ± 0.004 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 0.489 ± 0.021 | 35.8 ± 1.5 | 0 |
| This compound | 1 | 0.451 ± 0.018 | 32.9 ± 1.3 | 8.1 |
| This compound | 10 | 0.367 ± 0.015 | 26.8 ± 1.1 | 25.1 |
| This compound | 50 | 0.215 ± 0.011 | 15.7 ± 0.8 | 56.1 |
| This compound | 100 | 0.133 ± 0.009 | 9.7 ± 0.7 | 72.9 |
| Dexamethasone | 10 | 0.098 ± 0.007 | 7.2 ± 0.5 | 79.9 |
Data are represented as mean ± SD and are for illustrative purposes.
Experimental Workflow:
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Hydrolysis of Mogrosides to Yield 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary sweetening compounds isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), have garnered significant interest for their potential therapeutic applications beyond their use as natural, non-caloric sweeteners.[1] The biological activities of mogrosides can be enhanced by modifying their glycosidic structures. Enzymatic hydrolysis offers a specific and efficient method for this transformation. This document provides detailed application notes and protocols for the enzymatic hydrolysis of mogrosides, with a specific focus on the conceptual bioconversion of a precursor to yield 11-Deoxymogroside IIIE. While direct literature on the enzymatic conversion to this compound is limited, this protocol is based on the well-established enzymatic hydrolysis of the structurally similar Mogroside V to Mogroside IIIE using β-glucosidase.[2]
Principle of the Reaction
The enzymatic conversion of mogrosides involves the selective cleavage of β-glycosidic bonds by glycoside hydrolases, such as β-glucosidase. In the case of converting a pentaglycosylated mogroside like 11-deoxymogroside V to the triglycosylated this compound, the enzyme catalyzes the removal of two specific glucose moieties. This biotransformation is expected to proceed through intermediate mogrosides, analogous to the conversion of Mogroside V, which forms Siamenoside I and Mogroside IV as intermediates before yielding Mogroside IIIE.[2]
Data Presentation: Quantitative Parameters for Mogroside Hydrolysis
Table 1: Kinetic Parameters of β-glucosidase for Mogroside V Hydrolysis [2]
| Enzyme Form | Vmax (μmol/min) | Km (mM) |
| Free β-glucosidase | 0.32 | 0.35 |
| Immobilized β-glucosidase | 0.29 | 0.33 |
Table 2: Reaction Kinetics of Mogroside V Hydrolysis to Mogroside IIIE [2]
| System | Rate Constant (k) (min⁻¹) | Time for 50% Conversion (τ₅₀) (min) | Time for Complete Conversion (τ_complete) (min) |
| Free β-glucosidase (Mogroside V conversion) | 0.044 | 15.6 | 60 |
| Free β-glucosidase (Mogroside IIIE production) | 0.017 | 41.1 | 120 |
| Immobilized β-glucosidase (Mogroside V conversion) | - | - | - |
| Immobilized β-glucosidase (Mogroside IIIE production) | - | - | - |
Note: Data for immobilized enzyme kinetics beyond Km and Vmax were not fully provided in the cited source.
Experimental Protocols
This section provides a detailed methodology for the enzymatic hydrolysis of a mogroside precursor to this compound. The protocol is adapted from established methods for Mogroside V hydrolysis.[2]
Materials and Reagents
-
11-deoxymogroside V (Substrate)
-
β-glucosidase (from a suitable source, e.g., almonds or microbial)
-
Citrate buffer (0.1 M, pH 4.0)
-
Methanol (100%)
-
Deionized water
-
Bradford reagent for protein quantification
-
Bovine Serum Albumin (BSA) standards
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
Standard of this compound (for analytical purposes)
Protocol 1: Enzymatic Hydrolysis in Solution (Free Enzyme)
-
Enzyme Activity Assay:
-
Determine the activity of the β-glucosidase solution using a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).
-
Prepare a standard curve for the enzyme using Bradford assay with BSA standards to determine the protein concentration.
-
-
Substrate Preparation:
-
Prepare a stock solution of 11-deoxymogroside V in 0.1 M citrate buffer (pH 4.0). The concentration may need to be optimized, but a starting point could be in the range of 0.5-1.0 mg/mL.
-
-
Enzymatic Reaction:
-
In a temperature-controlled vessel (e.g., water bath or incubator shaker), add the 11-deoxymogroside V substrate solution.
-
Pre-heat the solution to the optimal temperature for β-glucosidase, which is typically around 60°C.[2]
-
Initiate the reaction by adding a predetermined amount of β-glucosidase solution. The enzyme-to-substrate ratio will need to be optimized for efficient conversion.
-
Incubate the reaction mixture at 60°C with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Terminate the enzymatic reaction in the aliquots by adding an equal volume of 100% methanol. This will denature the enzyme.
-
Centrifuge the terminated samples to pellet the denatured protein and other insoluble materials.
-
-
Product Analysis (HPLC):
-
Analyze the supernatant of the terminated samples by HPLC to quantify the disappearance of the substrate (11-deoxymogroside V), the appearance of the product (this compound), and any intermediates.
-
A typical HPLC condition would involve a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm).
-
Protocol 2: Purification of this compound
-
Reaction Scale-up and Termination:
-
Perform the enzymatic hydrolysis on a larger scale based on the optimized conditions from the small-scale trials.
-
Once the reaction has reached the desired conversion, terminate the entire reaction by adding methanol or by heat inactivation.
-
-
Initial Purification:
-
Centrifuge the terminated reaction mixture to remove precipitated enzyme and other solids.
-
The supernatant containing this compound can be concentrated under reduced pressure to remove the methanol.
-
-
Chromatographic Purification:
-
The concentrated aqueous solution can be further purified using column chromatography. Macroporous resins (e.g., HP-20) have been shown to be effective for purifying mogrosides.
-
Load the sample onto the equilibrated column and wash with water to remove salts and highly polar impurities.
-
Elute the mogrosides with a stepwise or gradient of ethanol-water mixtures.
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.
-
-
Final Product Preparation:
-
Pool the pure fractions and remove the solvent by evaporation.
-
The resulting purified this compound can be lyophilized to obtain a solid powder.
-
Visualizations
The following diagrams illustrate the conceptual enzymatic hydrolysis pathway and a general experimental workflow.
Caption: Conceptual pathway of 11-deoxymogroside V hydrolysis.
References
Application of 11-Deoxymogroside IIIE in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has emerged as a compound of significant interest in the field of metabolic research.[1][2] As a member of the mogroside family, which are known for their sweet taste, this compound is being investigated for its therapeutic potential in metabolic disorders.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the metabolic effects of this compound. The primary mechanism of action highlighted is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][2]
Key Metabolic Effects of this compound
This compound has been shown to exert several beneficial effects on cellular metabolism, primarily through the activation of the AMPK/SIRT1 signaling pathway.[1][2] These effects include:
-
Anti-hyperglycemic effects: By activating AMPK, this compound can contribute to improved glucose homeostasis.[1]
-
Anti-inflammatory effects: It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in high-glucose conditions.[1][3]
-
Antioxidant properties: The compound can mitigate oxidative stress, a key factor in metabolic disease progression.[1]
-
Anti-apoptotic effects: this compound has been shown to protect cells from apoptosis induced by high glucose levels.[1][3]
These properties make this compound a promising candidate for further investigation in the context of metabolic diseases such as type 2 diabetes and its complications, like diabetic nephropathy.[1]
Data Presentation
The following tables summarize the quantitative effects of Mogroside IIIE (of which this compound is a specific form) on various metabolic parameters in high glucose-induced podocytes, as reported in a key study.
Table 1: Effect of Mogroside IIIE on Cell Viability in High Glucose-Induced Podocytes
| Treatment Group | Concentration (μM) | Cell Viability (%) |
| Normal Glucose (NG) | - | 100 |
| High Glucose (HG) | - | ~75 |
| HG + Mogroside IIIE | 1 | ~85 |
| HG + Mogroside IIIE | 10 | ~95 |
| HG + Mogroside IIIE | 50 | ~100 |
Data adapted from a study by Xue et al. (2020) on Mogroside IIIE. The study used mannitol as an osmotic control. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.[1]
Table 2: Effect of Mogroside IIIE on Pro-inflammatory Cytokine Levels in High Glucose-Induced Podocytes
| Treatment Group | Concentration (μM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Glucose (NG) | - | ~20 | ~15 | ~30 |
| High Glucose (HG) | - | ~70 | ~55 | ~80 |
| HG + Mogroside IIIE | 1 | ~60 | ~45 | ~70 |
| HG + Mogroside IIIE | 10 | ~45 | ~35 | ~55 |
| HG + Mogroside IIIE | 50 | ~30 | ~25 | ~40 |
Data adapted from a study by Xue et al. (2020) on Mogroside IIIE. Cytokine levels were measured by ELISA.[1]
Table 3: Effect of Mogroside IIIE on Apoptosis-Related Protein Expression in High Glucose-Induced Podocytes
| Treatment Group | Concentration (μM) | Relative Bcl-2 Expression | Relative Bax Expression | Relative Cleaved Caspase-3 Expression | Relative Cleaved Caspase-9 Expression |
| Normal Glucose (NG) | - | High | Low | Low | Low |
| High Glucose (HG) | - | Low | High | High | High |
| HG + Mogroside IIIE | 50 | Increased | Decreased | Decreased | Decreased |
Qualitative summary adapted from Western blot data by Xue et al. (2020) on Mogroside IIIE. Bcl-2 is an anti-apoptotic protein, while Bax, cleaved caspase-3, and cleaved caspase-9 are pro-apoptotic proteins.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolic effects of this compound.
Protocol 1: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol is used to assess the effect of this compound on the viability of cells cultured under high glucose conditions.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution
Procedure:
-
Seed cells (e.g., podocytes, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[4][5]
-
After 24 hours, replace the medium with fresh medium containing either normal glucose (e.g., 5.5 mM), high glucose (e.g., 25 mM), or high glucose supplemented with varying concentrations of this compound (e.g., 1, 10, 50 µM).[1] Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
Measure the absorbance at 450 nm using a microplate reader.[4][6]
-
Calculate cell viability as a percentage relative to the control group.
Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA
This protocol is for quantifying the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
-
Wash buffer
-
Stop solution
-
Cell culture supernatant from Protocol 1
Procedure:
-
Collect the cell culture supernatant from the different treatment groups.
-
Perform the ELISA according to the manufacturer's instructions for the specific kits.[7] A general workflow is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate to allow the cytokines to bind to the immobilized antibodies. c. Wash the wells to remove unbound substances. d. Add a biotin-conjugated detection antibody specific for the cytokine of interest. e. Incubate and wash. f. Add streptavidin-HRP conjugate. g. Incubate and wash. h. Add a substrate solution (e.g., TMB). i. Incubate in the dark to allow color development. j. Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot for AMPK Activation and Apoptosis Markers
This protocol is used to determine the expression and phosphorylation status of proteins involved in the AMPK pathway and apoptosis.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
RIPA lysis buffer with protease and phosphatase inhibitors
Procedure:
-
After treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 4: 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG) Glucose Uptake Assay
This protocol measures the rate of glucose uptake into cells.
Materials:
-
2-NBDG fluorescent glucose analog
-
Glucose-free culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
-
PBS
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells with PBS and then incubate them in glucose-free medium for 1-2 hours to starve them of glucose.[9][10]
-
Replace the medium with glucose-free medium containing this compound at various concentrations and incubate for the desired pre-treatment time.
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.[11]
-
Stop the uptake by washing the cells three times with ice-cold PBS.[9]
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or analyze the cells by flow cytometry.[11]
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the metabolic effects of this compound.
Caption: Signaling pathway of this compound in metabolic regulation.
Caption: General experimental workflow for studying this compound.
References
- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ptglab.com [ptglab.com]
- 5. apexbt.com [apexbt.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 9. biocompare.com [biocompare.com]
- 10. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 11-Deoxymogroside IIIE Yield from Monk Fruit Extract
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 11-Deoxymogroside IIIE from monk fruit (Siraitia grosvenorii) extract. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during extraction, biotransformation, and purification processes.
Troubleshooting Guides & FAQs
This section is designed to provide quick and actionable solutions to common problems encountered during the isolation and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: My overall mogroside yield is low. What are the primary factors I should investigate?
A1: Low mogroside yield can stem from several factors throughout the extraction process. Key areas to review include:
-
Raw Material Quality: The maturity of the monk fruit significantly impacts mogroside content and composition. It is recommended to harvest the fruit after 75 days of pollination for higher concentrations of glycosylated mogrosides.
-
Extraction Method: The choice of extraction solvent and technique is critical. While hot water extraction is a simple and cost-effective method, techniques like ethanol extraction, ultrasonic-assisted extraction, and microwave-assisted extraction can offer higher yields.[1]
-
Extraction Parameters: For any given method, parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio must be optimized. For instance, in ultrasonic-assisted extraction with ethanol, a 60% ethanol volume fraction, a 1:45 g/mL material-to-liquid ratio, an ultrasonic temperature of 55°C, and a 45-minute duration have been shown to be effective.[1]
Q2: I am having difficulty separating this compound from other mogroside analogs, particularly Mogroside V. What can I do to improve HPLC resolution?
A2: The structural similarity among mogrosides presents a significant chromatographic challenge. To enhance separation:
-
Optimize Mobile Phase Composition: Fine-tuning the ratio of your organic solvent (typically acetonitrile or methanol) to water can significantly impact selectivity. Experiment with small, incremental changes to the gradient.
-
Adjust pH: The pH of the mobile phase can alter the ionization state of residual silanol groups on the stationary phase, which can affect peak shape and resolution. The use of buffers is crucial for consistent results.
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry that may offer alternative selectivity for your target compounds.
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.
Q3: I am observing peak tailing in my HPLC chromatograms for mogrosides. What is the likely cause and how can I fix it?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: Interactions between the analytes and active sites on the stationary phase (e.g., exposed silanols) can lead to tailing. Using a high-purity silica column or adding a competing base to the mobile phase can mitigate this.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Mismatched Solvents: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: Buildup of contaminants on the column frit or packing material can lead to poor peak shape. Flushing the column with a strong solvent or, if necessary, replacing the column may be required.
Q4: Can I increase the yield of this compound through a biological method?
A4: Yes, biotransformation is a promising approach. Mogroside V, the most abundant mogroside in monk fruit extract, can be converted to Mogroside IIIE through a deglycosylation reaction using the mycelium of the fungus Ganoderma lucidum. This method has been shown to significantly increase the proportion of Mogroside IIIE in the extract.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction, biotransformation, and purification of this compound.
Protocol 1: Ultrasonic-Assisted Extraction of Mogrosides
This protocol describes an efficient method for extracting mogrosides from dried monk fruit powder.
Materials:
-
Dried monk fruit powder
-
60% Ethanol (v/v)
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried monk fruit powder and place it in a 500 mL flask.
-
Add 450 mL of 60% ethanol to achieve a solid-to-liquid ratio of 1:45 (g/mL).
-
Place the flask in an ultrasonic bath preheated to 55°C.
-
Sonicate for 45 minutes.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude mogroside extract.
Protocol 2: Biotransformation of Mogroside V to Mogroside IIIE using Ganoderma lucidum
This protocol outlines the enzymatic conversion of Mogroside V to Mogroside IIIE.
Materials:
-
Crude mogroside extract (containing Mogroside V)
-
Ganoderma lucidum mycelium culture
-
Liquid fermentation medium (e.g., Potato Dextrose Broth)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Prepare a liquid culture of Ganoderma lucidum mycelium in the appropriate fermentation medium.
-
Introduce the crude mogroside extract into the fermentation broth at a suitable concentration.
-
Incubate the culture in a shaking incubator at a controlled temperature and agitation speed for a predetermined period (e.g., several days). Monitor the conversion process periodically by taking samples for HPLC analysis.
-
After the desired conversion is achieved, harvest the fermentation broth.
-
Centrifuge the broth to separate the mycelium from the supernatant containing the transformed mogrosides.
-
The supernatant can then be subjected to purification.
Protocol 3: Purification of this compound using Macroporous Resin Chromatography
This protocol details the enrichment and purification of this compound from the biotransformed extract.
Materials:
-
Biotransformed mogroside extract
-
HP-20 macroporous resin
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
Procedure:
-
Resin Preparation: Pre-treat the HP-20 macroporous resin by washing it thoroughly with ethanol followed by deionized water to remove any impurities. Pack the resin into a chromatography column.
-
Loading: Dissolve the biotransformed extract in deionized water and load it onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound impurities such as sugars and salts.
-
Elution: Elute the bound mogrosides using a stepwise gradient of increasing ethanol concentrations (e.g., 10%, 20%, 30%, 40% ethanol). Collect fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing the highest concentration and purity of this compound.
-
Pooling and Concentration: Pool the desired fractions and concentrate them using a rotary evaporator to obtain the purified this compound. A study has shown that this method can increase the purity of Mogroside IIIE from 11.71% to 54.19% with a recovery rate of 70-76%.
Data Presentation
Table 1: Comparison of Mogroside Extraction Methods
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [1] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min | 5.9 | [1] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [1] |
| Microwave-Assisted | Water | 1:30 | N/A | 25 min | 1.31 | [2] |
| Flash Extraction | N/A | 1:20 | 40 | 7 min | 6.9 | [1] |
Table 2: Purification of Mogroside IIIE via Biotransformation and Macroporous Resin Chromatography
| Parameter | Value |
| Starting Material | Crude Monk Fruit Extract (High in Mogroside V) |
| Biotransformation Agent | Ganoderma lucidum mycelium |
| Purification Resin | HP-20 Macroporous Resin |
| Initial Purity of Mogroside IIIE | 11.71% |
| Final Purity of Mogroside IIIE | 54.19% |
| Recovery Rate | 70-76% |
Visualizations
Caption: Experimental workflow for improving this compound yield.
Caption: Logical troubleshooting flow for low this compound yield.
References
Technical Support Center: Resolving Co-elution of Mogroside Isomers in HPLC
Welcome to the technical support center for resolving the co-elution of mogroside isomers in High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of mogrosides.
Frequently Asked Questions (FAQs)
Q1: What are mogrosides and why is their separation challenging?
Mogrosides are triterpene glycosides extracted from the monk fruit (Siraitia grosvenorii) and are known for their intense sweetness, making them popular as natural, non-caloric sweeteners.[1][2] The primary challenge in their HPLC analysis lies in their structural similarity. Mogrosides consist of a common aglycone, mogrol, with varying numbers and linkage positions of glucose units.[2][3][4] This results in numerous isomers with very similar physicochemical properties, leading to co-elution in conventional reversed-phase HPLC methods.[5]
Q2: What are the most common mogroside isomers that co-elute?
The most abundant and sweetest mogroside is Mogroside V.[1] However, other significant isomers include Mogroside IV, Siamenoside I, and Iso-mogroside V, which often co-elute with each other or with Mogroside V due to their subtle structural differences.[6][7] The ripeness of the monk fruit can also affect the mogroside profile, with unripe fruits containing more of the bitter-tasting Mogroside IIE and Mogroside III.[6]
Q3: What are the primary HPLC modes used for mogroside analysis?
While reversed-phase HPLC is common, its limitations in resolving polar mogroside isomers have led to the adoption of alternative techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating highly polar compounds like mogrosides.[5][8][9][10] Other advanced techniques such as Supercritical Fluid Chromatography (SFC) and two-dimensional liquid chromatography (2D-LC) are also being explored for complex mogroside mixtures.[11][12][13][14][15]
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Tailing in Reversed-Phase HPLC
Symptoms:
-
Broad, asymmetric peaks for mogroside isomers.
-
Incomplete separation between Mogroside V and other isomers like Mogroside IV or Siamenoside I.
-
Inconsistent retention times.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for resolving closely related isomers.
-
Solution: Adjust the organic modifier (acetonitrile or methanol) concentration. A gradient elution is often more effective than an isocratic one for separating a complex mixture of mogrosides.[6][16] Experiment with different mobile phase additives like formic acid or ammonium formate to improve peak shape and selectivity.[5][6][17][18]
-
-
Suboptimal Column Chemistry: A standard C18 column may not provide sufficient selectivity for mogroside isomers.
-
Solution: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for glycosidic compounds.
-
-
Column Temperature Effects: Temperature can influence the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.[19][20]
Issue 2: Co-elution of Multiple Mogroside Isomers
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
Mass spectrometry data indicates the presence of multiple components within a single chromatographic peak.
Possible Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The chosen HPLC method lacks the resolving power to separate structurally similar isomers.
-
Solution 1: Switch to HILIC. HILIC is particularly well-suited for separating polar compounds like mogrosides.[5][8][9][10][21] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting a different separation mechanism that can effectively resolve isomers.
-
Solution 2: Employ Advanced Separation Techniques. For highly complex mixtures, consider two-dimensional liquid chromatography (2D-LC).[12][13][14][22] This technique uses two columns with different separation mechanisms to significantly increase peak capacity.[14][22] Supercritical Fluid Chromatography (SFC) is another powerful "green" alternative that can provide unique selectivity for isomeric compounds.[11][15][23][24]
-
-
Inadequate Method Development: The current method parameters have not been fully optimized.
-
Solution: A systematic method development approach is crucial. This involves screening different columns, mobile phases, pH levels, and temperature to find the optimal conditions for separation.
-
Experimental Protocols
Protocol 1: HILIC Method for Mogroside V Separation
This protocol is based on a method for separating Mogroside V from other terpene glycosides.[5]
-
Column: Acclaim™ Trinity™ P1 column.
-
Mobile Phase: 81/19 (v/v) acetonitrile/10 mM ammonium formate buffer (pH 3.0).
-
Flow Rate: As per instrument and column specifications.
-
Column Temperature: 20-30 °C, maintained in a thermostatted column compartment.[5]
-
Detector: Charged Aerosol Detector (CAD) or UV at 210 nm.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase to ensure compatibility.
Protocol 2: Reversed-Phase HPLC-ESI-MS/MS for Multiple Mogrosides
This protocol is adapted from a method for the simultaneous quantification of eight mogrosides.[6]
-
Column: Agilent Poroshell 120 SB C18.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is used to achieve satisfactory separation within a reasonable time.[6] The specific gradient profile should be optimized for the specific sample and isomers of interest.
-
Flow Rate: 0.25 mL/min.[6]
-
Detector: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[6]
-
Sample Preparation: Ultrasound-assisted extraction with 80/20 (v/v) methanol/water is effective.[6]
Quantitative Data Summary
Table 1: Comparison of HPLC Conditions for Mogroside Analysis
| Parameter | Method 1: HILIC[5] | Method 2: RP-HPLC-MS/MS[6] |
| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase (RP) |
| Stationary Phase | Acclaim™ Trinity™ P1 | Agilent Poroshell 120 SB C18 |
| Mobile Phase | 81% Acetonitrile, 19% 10mM Ammonium Formate (pH 3.0) | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile |
| Elution Type | Isocratic | Gradient |
| Flow Rate | Not specified | 0.25 mL/min |
| Temperature | 20-30 °C | Not specified |
| Detection | Charged Aerosol Detector (CAD), UV (210 nm) | ESI-MS/MS |
| Key Advantage | Good resolution for polar terpene glycosides. | Simultaneous quantification of multiple mogrosides. |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting mogroside isomers.
Caption: Logical diagram for selecting an appropriate HPLC method for mogroside analysis.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. WO2020200916A1 - Mogroside compounds and uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Preparative two-dimensional liquid chromatography/mass spectrometry for the purification of complex pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast, comprehensive two-dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-Dimensional High-Performance Liquid Chromatography as a Powerful Tool for Bioanalysis: The Paradigm of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromtech.com [chromtech.com]
- 21. Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry Characterization of Gangliosides in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Emerging Separation Techniques in Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Structural Elucidation of 11-Deoxymogroside IIIE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the structural elucidation of 11-Deoxymogroside IIIE and related mogrosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its structural elucidation challenging?
This compound is a cucurbitane triterpenoid glycoside, a class of compounds found in the fruit of Siraitia grosvenorii (monk fruit). The primary challenge in its structural elucidation lies in its complex molecular structure, which includes a triterpenoid aglycone (mogrol) and multiple sugar moieties. Key difficulties include:
-
Isomeric Complexity: Mogrosides have numerous isomers with the same molecular weight, differing only in the type of sugars, their sequence, or the stereochemistry of the glycosidic linkages. This makes differentiation by mass spectrometry alone nearly impossible.[1][2]
-
Signal Overlap in NMR: The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of mogrosides are often crowded due to the presence of multiple sugar units, leading to significant signal overlap. This complicates the unambiguous assignment of chemical shifts and the determination of connectivity.[2]
-
Scarcity of the Compound: As a minor mogroside, isolating sufficient quantities of pure this compound for comprehensive spectroscopic analysis can be a significant hurdle.
Q2: What are the key spectroscopic techniques for the structural elucidation of this compound?
A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is essential.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY): These techniques are crucial for determining the carbon skeleton of the aglycone, identifying the sugar units, and establishing the glycosidic linkages and their stereochemistry.[3][4]
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate molecular weight and elemental composition, which is the first step in identifying the molecular formula. Tandem MS (MS/MS) helps in identifying the aglycone and the number of sugar units by observing fragmentation patterns.
Q3: How can I differentiate this compound from its isomers using mass spectrometry?
While isomers of mogrosides often produce identical or very similar MS/MS fragmentation patterns, subtle differences can sometimes be observed. However, MS alone is generally insufficient for unambiguous isomer differentiation. The primary distinction between isomers lies in the glycosidic linkage positions (e.g., 1→2, 1→4, 1→6), which requires detailed NMR analysis, particularly Heteronuclear Multiple Bond Correlation (HMBC) experiments, to establish correlations between the anomeric proton of one sugar and the carbon of the adjacent sugar.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the structural elucidation of this compound.
Problem 1: Ambiguous Glycosidic Linkage Determination
-
Symptom: HMBC correlations are weak or ambiguous, making it difficult to definitively assign the linkage between sugar moieties.
-
Possible Cause: Insufficient sample concentration, suboptimal NMR acquisition parameters, or conformational flexibility of the molecule.
-
Troubleshooting Steps:
-
Increase Sample Concentration: If possible, use a more concentrated sample to improve the signal-to-noise ratio of the HMBC spectrum.
-
Optimize HMBC Parameters: Adjust the long-range coupling constant (J-value) setting in the HMBC experiment. A typical starting value is 8 Hz, but testing a range (e.g., 4-12 Hz) may be necessary to optimize the correlations for different glycosidic linkages.
-
Use 1D-TOCSY: A series of 1D-TOCSY (Total Correlation Spectroscopy) experiments can be performed by selectively irradiating each anomeric proton. This will reveal the entire spin system of that sugar residue, aiding in the assignment of all its protons.[5]
-
Perform NOESY/ROESY: These experiments can provide through-space correlations between protons on adjacent sugar units, which can help to confirm the glycosidic linkages and the overall 3D structure.
-
Problem 2: Overlapping Signals in ¹H NMR Spectrum
-
Symptom: The sugar region (typically 3.0-5.5 ppm) of the ¹H NMR spectrum is crowded with overlapping signals, preventing clear assignment of individual proton resonances.
-
Possible Cause: The presence of multiple similar sugar units (e.g., glucose) in the molecule.
-
Troubleshooting Steps:
-
Utilize 2D NMR: Rely heavily on 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY: Helps to trace the proton-proton coupling networks within each sugar ring.
-
HSQC: Correlates each proton to its directly attached carbon, allowing the use of the more resolved ¹³C spectrum to differentiate the sugar units.[2]
-
-
Change NMR Solvent: Acquiring spectra in a different deuterated solvent (e.g., pyridine-d₅ in addition to methanol-d₄) can induce differential chemical shifts, potentially resolving some overlapping signals.
-
Higher Magnetic Field: If available, use an NMR spectrometer with a higher magnetic field strength (e.g., 800 MHz instead of 500 MHz) to increase signal dispersion.
-
Problem 3: Difficulty in Obtaining a Pure Sample
-
Symptom: HPLC analysis of the isolated compound shows co-eluting impurities, which interfere with spectroscopic analysis.
-
Possible Cause: The presence of other closely related mogroside isomers with similar polarities.
-
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Mobile Phase: Modify the mobile phase composition. For reversed-phase HPLC, fine-tuning the acetonitrile or methanol gradient and the aqueous modifier (e.g., formic acid, acetic acid) can improve resolution.[6]
-
Temperature: Adjusting the column temperature can also alter selectivity.
-
-
Use Orthogonal Separation Techniques: Employ a secondary purification step using a different chromatographic method, such as preparative thin-layer chromatography (prep-TLC) or a different mode of HPLC (e.g., normal phase or HILIC).
-
Enzymatic Hydrolysis: In some cases, partial enzymatic hydrolysis can be used to selectively remove certain sugar units, simplifying the mixture and aiding in the identification of the core structure.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Mogroside Purification
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might be:
-
0-10 min: 20% B
-
10-40 min: 20-40% B
-
40-50 min: 40-80% B
-
50-55 min: 80% B (wash)
-
55-60 min: 80-20% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 203 nm
-
Procedure: Dissolve the crude mogroside extract in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection. Collect fractions and analyze their purity by analytical HPLC. Pool the pure fractions and evaporate the solvent under reduced pressure.[7]
NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified mogroside in ~0.5 mL of deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).
-
Spectrometer: 500 MHz or higher NMR spectrometer.
-
Experiments to be Performed:
-
1D: ¹H, ¹³C, and DEPT-135
-
2D:
-
COSY: To establish ¹H-¹H correlations within each sugar and the aglycone.
-
HSQC or HMQC: To identify one-bond ¹H-¹³C correlations.
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the sugar units and linking them to the aglycone.
-
NOESY or ROESY: To determine the stereochemistry of the glycosidic linkages and the relative stereochemistry of the aglycone.[2][4]
-
-
Quantitative Data
The following table presents hypothetical ¹³C NMR chemical shift data for the aglycone moiety of this compound, based on known data for structurally similar mogrosides. These values can serve as a reference for researchers.
| Carbon No. | Expected ¹³C Chemical Shift (ppm) | Carbon No. | Expected ¹³C Chemical Shift (ppm) |
| 1 | 38.2 | 16 | 35.9 |
| 2 | 28.5 | 17 | 49.8 |
| 3 | 88.9 | 18 | 18.5 |
| 4 | 39.7 | 19 | 19.8 |
| 5 | 56.1 | 20 | 36.4 |
| 6 | 18.3 | 21 | 29.1 |
| 7 | 34.9 | 22 | 34.5 |
| 8 | 40.5 | 23 | 28.1 |
| 9 | 50.2 | 24 | 78.9 |
| 10 | 37.6 | 25 | 71.5 |
| 11 | 25.3 | 26 | 27.0 |
| 12 | 33.1 | 27 | 26.8 |
| 13 | 44.2 | 28 | 25.8 |
| 14 | 49.1 | 29 | 30.1 |
| 15 | 31.8 | 30 | 20.4 |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Logical Relationship of Key NMR Experiments
Caption: Inter-relationships of NMR experiments for structural elucidation.
References
- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.ioc.ac.ru [nmr.ioc.ac.ru]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Extraction of 11-Deoxymogroside IIIE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 11-Deoxymogroside IIIE from its natural sources, primarily Siraitia grosvenorii (Luo Han Guo). Due to the limited availability of research focused specifically on the optimization of this compound extraction, the following guidance is based on established methods for the extraction of similar mogrosides. Researchers should consider these recommendations as a starting point for developing a specific, optimized protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting mogrosides, including this compound?
A1: The most prevalent methods for mogroside extraction are solvent-based techniques. Hot water extraction is a traditional and simple method.[1] For improved efficiency, ethanol-water solutions are widely used.[1] Advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance yield and reduce extraction time.[2]
Q2: Which solvent system is recommended for the extraction of this compound?
Q3: What are the key parameters to optimize for maximizing the yield of this compound?
A3: The primary parameters to consider for optimization are:
-
Solvent Concentration: The ratio of ethanol to water will affect the polarity of the solvent and its ability to solubilize different mogrosides.
-
Temperature: Higher temperatures generally increase extraction efficiency but can lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds.
-
Solid-to-Liquid Ratio: A lower ratio (more solvent) can improve extraction efficiency but may result in a more dilute extract that requires concentration.[2]
Q4: How can I monitor the presence and quantity of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for separating and quantifying individual mogrosides.[4] An HPLC system coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), can provide accurate identification and quantification.[5]
Q5: Is there a method to purify this compound from a crude extract?
A5: Yes, macroporous resins have been successfully used to purify and enrich mogrosides. Specifically, HP-20 resin has been employed for the purification of Mogroside IIIE.[5] The process typically involves adsorbing the crude extract onto the resin, washing away impurities with water or a low-concentration ethanol solution, and then eluting the target compounds with a higher concentration of ethanol.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Inefficient cell wall disruption.- Suboptimal extraction parameters (solvent, temperature, time).- Incomplete dissolution of the target compound. | - Ensure the plant material is finely ground to increase surface area.- Perform a design of experiments (DoE) to optimize solvent concentration, temperature, and time.- Consider using ultrasound or microwave assistance to improve cell lysis and extraction efficiency.[2] |
| Co-extraction of Impurities | - Solvent system is not selective.- Presence of pigments, sugars, and other polar compounds. | - Adjust the ethanol-water ratio. A higher ethanol concentration may reduce the extraction of highly polar impurities.- Pre-wash the raw material with a non-polar solvent like hexane to remove lipids.- Implement a post-extraction purification step using macroporous resins.[5] |
| Degradation of Target Compound | - Excessive extraction temperature or time.- Presence of degradative enzymes in the plant material. | - Lower the extraction temperature and shorten the extraction time. Validate the stability of this compound at the selected temperature.- Blanch the fresh plant material before drying and extraction to deactivate enzymes. |
| Difficulty in Quantifying this compound | - Co-elution with other mogrosides in HPLC.- Low concentration in the extract.- Matrix effects in LC-MS. | - Optimize the HPLC method (e.g., gradient, column chemistry, mobile phase) to improve the resolution between mogroside peaks.[4]- Concentrate the extract before analysis.- Prepare calibration standards in a matrix that mimics the extract to account for matrix effects. |
Data on General Mogroside Extraction Parameters
As specific quantitative data for the optimization of this compound extraction is not available in the cited literature, the following tables summarize parameters used for the extraction of total mogrosides or other specific mogrosides. These can serve as a starting point for optimization.
Table 1: Comparison of Different Extraction Methods for Total Mogrosides
| Extraction Method | Solid/Solvent Ratio | Solvent | Temperature | Time | Yield | Reference |
| Flash Extraction | 1:20 | Water | Ambient | 4 min | 10.06% | [2] |
| Microwave-Assisted | 1:30 | Water | 90°C | 15 min | 9.41% | [2] |
| Ultrasonic | 1:30 | Water | Ambient | 30 min | 5.97% | [2] |
| Hot Water Extraction | 1:8 | Water | Not specified | 15 min | 0.73% | [1] |
| Solvent Extraction | 1:19 | 55% Ethanol | 60°C | 70 min | Not specified |
Table 2: Parameters for Purification of Mogrosides Using Macroporous Resin
| Resin Type | Adsorption Conditions | Elution Solvent | Outcome | Reference |
| HZ 806 | Aqueous extract | 40% Aqueous Ethanol | 15.1-fold increase in Mogroside V purity (from 0.5% to 10.7%) | [6] |
| HP-20 | Fermented LHK water extract | Not specified | Increased Mogroside IIIE purity from 11.71% to 54.19% | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Mogrosides (General)
This protocol is a general guideline and should be optimized for the specific target, this compound.
-
Material Preparation: Dry the Siraitia grosvenorii fruit and grind it into a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare a series of ethanol-water solutions (e.g., 40%, 50%, 60%, 70% v/v).
-
Extraction: a. Weigh 5 g of the powdered plant material and place it in a 250 mL flask. b. Add 100 mL of the chosen solvent (solid-to-liquid ratio of 1:20). c. Place the flask in an ultrasonic bath. d. Set the desired temperature (e.g., 50°C) and sonication time (e.g., 30 minutes). e. Begin sonication.
-
Separation: a. After extraction, filter the mixture through Whatman No. 1 filter paper. b. Collect the filtrate. c. For enhanced recovery, the residue can be re-extracted under the same conditions.
-
Concentration: a. Combine the filtrates. b. Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol. c. The remaining aqueous solution can be freeze-dried to obtain a crude powder extract.
-
Analysis: a. Dissolve a known amount of the crude extract in a suitable solvent (e.g., 50% methanol). b. Analyze the concentration of this compound using a validated HPLC method.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Key parameters influencing the extraction yield of this compound.
References
Technical Support Center: Purification of 11-Deoxymogroside IIIE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 11-Deoxymogroside IIIE. The information provided is based on the current scientific literature for mogrosides, particularly Mogroside V, as specific data for this compound is limited. The principles of stability and degradation are expected to be similar for these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during purification?
A1: The primary factors leading to the degradation of mogrosides like this compound during purification are enzymatic hydrolysis, pH extremes, and high temperatures. The glycosidic bonds in the molecule are susceptible to cleavage under these conditions, leading to the formation of deglycosylated impurities.
Q2: I am observing unexpected peaks in my HPLC analysis after purification. What could be the cause?
A2: The appearance of new, unexpected peaks in your HPLC chromatogram often indicates degradation of the target molecule. For this compound, this could be due to the hydrolysis of glycosidic bonds, resulting in compounds with fewer glucose units. It is also possible that other mogrosides present in the crude extract are being converted to different forms.
Q3: My final yield of this compound is significantly lower than expected. Could this be due to degradation?
A3: Yes, a low yield is a common consequence of degradation. If this compound is degrading during the purification process, the amount of intact target molecule will decrease, leading to a lower final yield. It is crucial to optimize purification conditions to minimize degradation.
Q4: What are the ideal pH and temperature ranges for purifying this compound to minimize degradation?
A4: Based on data for Mogroside V, it is recommended to maintain a pH between 6.0 and 8.0 during purification.[1] Mogrosides are generally more stable at neutral to slightly alkaline pH. High temperatures should be avoided; purification steps should ideally be carried out at room temperature or below.[1]
Q5: Are there any specific enzymes I should be concerned about during the extraction and purification process?
A5: Yes, β-glucosidases present in the plant material can cause enzymatic hydrolysis of mogrosides.[2] It is important to deactivate these enzymes early in the extraction process, for example, by using a blanching step or by using organic solvents that inhibit enzyme activity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Sweetness in Final Product | Degradation of this compound to less sweet or non-sweet derivatives (e.g., aglycone). | - Optimize pH and temperature during purification to minimize hydrolysis.- Ensure complete inactivation of endogenous enzymes from the plant material. |
| New Peaks Appearing in HPLC (shorter retention times) | Hydrolysis of glycosidic bonds leading to more polar, smaller molecules. | - Check the pH of all solutions used in the purification process.- Avoid prolonged exposure to acidic or strongly basic conditions.- Reduce processing times and temperatures. |
| Broad or Tailing Peaks in HPLC | Presence of multiple degradation products or interaction with the stationary phase. | - Re-evaluate the mobile phase composition and gradient.- Ensure the column is properly equilibrated.- Consider a different stationary phase if the issue persists. |
| Low Recovery from Macroporous Resin Column | Irreversible adsorption or degradation on the resin. | - Test different types of macroporous resins to find one with optimal adsorption/desorption characteristics for this compound.- Optimize the elution solvent system (e.g., ethanol concentration) to ensure complete desorption.[3] |
| Inconsistent Results Between Batches | Variability in the crude extract or inconsistencies in the purification protocol. | - Standardize the extraction procedure to ensure consistent quality of the starting material.- Carefully control all parameters of the purification process (pH, temperature, flow rates, solvent concentrations). |
Quantitative Data on Mogroside Stability
While specific quantitative data for this compound is not available, the following tables summarize stability data for the closely related Mogroside V, which can serve as a valuable reference.
Table 1: Effect of Temperature on Mogroside V Adsorption and Stability
| Temperature (°C) | Adsorption Performance | Notes |
| 25-40 | Slight increase in adsorption | Optimal temperature range for adsorption on some silica-based sorbents. |
| >40 | Decreased adsorption performance | Higher temperatures can decrease the activity of functionalized adsorbents and potentially lead to mogroside decomposition.[1] |
| 100-150 | Stable for up to 4 hours | Mogroside V is reported to be thermally stable in this range for short durations.[4] |
| 100 (in boiling water) | Stable for up to 8 hours | Demonstrates good thermal stability in aqueous solutions.[4] |
Table 2: Effect of pH on Mogroside V Desorption and Stability
| pH | Desorption Rate from SiO2-GP-APBA | Notes |
| 3 | Optimal for adsorption | Acidic conditions favor the adsorption of Mogroside V onto boronic acid-functionalized silica gel.[1] |
| 7 | 96.36% | A neutral pH is a safe and effective condition for elution.[1] |
| 9 | 98.31% | While the desorption rate is high, alkaline conditions can promote the breaking of covalent bonds in mogrosides.[1] |
Experimental Protocols
Protocol 1: General Purification of Mogrosides using Macroporous Resin Chromatography
This protocol outlines a general procedure for the purification of mogrosides from a crude extract, which can be adapted for this compound. The focus is on minimizing degradation.
1. Crude Extract Preparation:
-
Extract the dried fruit powder with hot water (e.g., 80°C for 2 hours) to extract the mogrosides.
-
Immediately after extraction, cool the solution to room temperature to minimize heat-related degradation.
-
Centrifuge or filter the extract to remove solid plant material.
2. Macroporous Resin Column Chromatography:
-
Resin Selection: Choose a suitable macroporous resin (e.g., HZ 806 has shown good performance for Mogroside V).[3]
-
Column Loading: Load the crude extract onto the pre-equilibrated resin column at a controlled flow rate (e.g., 1.5 BV/h).[3]
-
Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
Elution: Elute the mogrosides with a stepwise or gradient of aqueous ethanol. A common elution solvent is 40% ethanol.[3] Collect fractions and monitor by HPLC.
-
Temperature Control: Perform all column chromatography steps at room temperature.
3. Further Purification (Optional):
-
For higher purity, the mogroside-rich fractions can be further purified using preparative HPLC with a C18 column.[1]
4. Analysis:
-
Analyze the collected fractions and the final product by HPLC-UV (at ~203 nm) or HPLC-ELSD to determine the purity of this compound.[1][5]
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for mogroside purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
troubleshooting poor signal intensity of 11-Deoxymogroside IIIE in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of 11-Deoxymogroside IIIE during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general causes of poor signal intensity for this compound in LC-MS?
A1: Poor signal intensity for this compound in Liquid Chromatography-Mass Spectrometry (LC-MS) can stem from several factors, broadly categorized as issues with the sample itself, the chromatographic separation, or the mass spectrometer settings.[1][2] Common culprits include low sample concentration, ion suppression from the sample matrix, suboptimal ionization efficiency, and incorrect instrument parameters.[2][3]
Q2: Which ionization mode is typically best for analyzing mogrosides like this compound?
A2: For mogrosides, including likely this compound, the negative ionization mode (ESI-) generally provides higher sensitivity and is therefore recommended.[4] This is because the multiple hydroxyl groups on the glycoside moieties can be readily deprotonated to form [M-H]⁻ ions.
Q3: What are the expected precursor ions for this compound in mass spectrometry?
A3: While specific data for this compound is limited, based on its structure as a cucurbitane triterpenoid glycoside, you should look for the deprotonated molecule [M-H]⁻ in negative ion mode. Adducts with formate [M+HCOO]⁻ or acetate [M+CH3COO]⁻ may also be observed depending on the mobile phase additives. In positive ion mode, you might see protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[5]
Q4: Can the sample matrix affect the signal intensity of this compound?
A4: Yes, the sample matrix can significantly impact signal intensity through a phenomenon known as ion suppression or enhancement.[1][4] Co-eluting compounds from a complex matrix can compete with this compound for ionization, leading to a decreased signal. Proper sample cleanup is crucial to minimize these matrix effects.[1][4]
Troubleshooting Guides
Guide 1: Issues Related to Sample Preparation
Problem: Weak or no signal observed for this compound.
Possible Causes and Solutions:
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).[1][2]
-
Solution: If possible, concentrate your sample using techniques like solid-phase extraction (SPE) or evaporation.
-
-
Poor Extraction Efficiency: The protocol used to extract this compound from its matrix may not be optimal.
-
Solution: An ultrasound-assisted extraction with a methanol/water mixture (e.g., 80/20 v/v) is a common and effective method for mogrosides.[4] Ensure the extraction solvent is appropriate for the polarity of this compound.
-
-
Analyte Degradation: Mogrosides are generally stable, but can degrade under harsh conditions (e.g., strong acids/bases, high temperatures).
-
Solution: Store samples at -20°C and avoid repeated freeze-thaw cycles.[1] Bring samples to room temperature before analysis.
-
-
Ion Suppression from Matrix: Complex sample matrices can interfere with the ionization of this compound.[1][3]
-
Solution: Implement a sample cleanup step. Solid-phase extraction (SPE) is a highly effective technique for removing interfering compounds.[1]
-
Guide 2: Optimizing Liquid Chromatography (LC) Parameters
Problem: Poor peak shape, inconsistent retention times, or low signal intensity.
Methodology: Proper chromatographic separation is key to ensuring that this compound reaches the mass spectrometer as a sharp, concentrated peak, free from co-eluting interferences.
-
Column Choice: A C18 column is commonly and successfully used for the separation of mogrosides.[1] Ensure the column is in good condition and not fouled.
-
Mobile Phase Composition: The mobile phase directly influences separation and ionization efficiency.
-
Recommendation: A gradient elution with water and acetonitrile or methanol is typically used. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency for some compounds in positive ion mode.[2] However, for mogrosides in negative ion mode, some studies have found that additives like formic or acetic acid can weaken the signal, and a mobile phase of methanol and water without additives may be optimal. It is recommended to test both conditions.
-
Table 1: Example Starting LC Gradient for Mogroside Analysis
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 85 | 15 | 0.3 |
| 8.0 | 70 | 30 | 0.3 |
| 8.5 | 70 | 30 | 0.3 |
| 10.0 | 15 | 85 | 0.3 |
| 12.0 | 15 | 85 | 0.3 |
| 12.1 | 85 | 15 | 0.3 |
| 15.0 | 85 | 15 | 0.3 |
Note: This is a general gradient and should be optimized for your specific application and LC system.
Guide 3: Optimizing Mass Spectrometry (MS) Parameters
Problem: Low signal intensity despite good chromatography.
Methodology: The settings of the mass spectrometer, particularly the ion source and fragmentation parameters, are critical for achieving a strong signal.
-
Ion Source Optimization: The electrospray ionization (ESI) source parameters should be optimized to ensure efficient desolvation and ionization of this compound.
-
Key Parameters to Optimize:
-
Capillary Voltage: Set appropriately for negative ion mode (typically 2.5-4.5 kV).
-
Nebulizer Gas Flow: Optimize for a stable spray.
-
Drying Gas Flow and Temperature: These parameters significantly affect desolvation and can have a large impact on signal intensity.[1]
-
-
-
MS/MS Parameter Optimization: For quantitative analysis using Multiple Reaction Monitoring (MRM), the precursor and product ions, as well as the collision energy, must be optimized.
-
Procedure: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal parameters.
-
Precursor Ion: As mentioned, this will likely be [M-H]⁻ in negative ion mode.
-
Product Ions: The fragmentation of the glycosidic bonds is expected, leading to product ions corresponding to the loss of sugar moieties.
-
Table 2: Example MS/MS Parameters for a Related Compound (Mogroside V)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mogroside V | 1285.6 | 1123.7 | 35 |
| Mogroside V | 1285.6 | 961.6 | 35 |
Note: These values for Mogroside V are provided as a starting point. Optimal parameters for this compound will need to be determined empirically.
Visualizations
Caption: Troubleshooting workflow for poor signal intensity.
Caption: General sample preparation workflow for mogrosides.
References
- 1. researchgate.net [researchgate.net]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating 11-Deoxymogroside IIIE from Mogroside III
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 11-Deoxymogroside IIIE from Mogroside III. Due to their structural similarity, separating these two triterpenoid glycosides presents a significant challenge. This guide offers a proposed methodology, troubleshooting advice, and frequently asked questions to assist in developing a successful separation protocol.
Physicochemical Properties
Understanding the subtle differences in the physicochemical properties of this compound and Mogroside III is crucial for developing an effective separation strategy. The primary structural difference lies in the absence of a hydroxyl group at the C-11 position in this compound, which makes it slightly less polar than Mogroside III.
| Property | Mogroside III | This compound | Data Source |
| Molecular Formula | C₄₈H₈₂O₁₉ | C₄₈H₈₂O₁₈ | [1][2][3] |
| Molecular Weight | 963.15 g/mol | 947.15 g/mol | [1][2][3] |
| Polarity | Higher | Lower | Inferred from structure |
Experimental Protocols
Recommended Method: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a suitable technique for isolating these compounds with high purity.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV detector or Evaporative Light Scattering Detector (ELSD). A mass spectrometer (MS) can also be used for fraction identification.
Chromatographic Conditions:
| Parameter | Recommended Value | Justification |
| Column | C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm) | Good for separating compounds with slight differences in hydrophobicity. |
| Mobile Phase A | Water with 0.1% formic acid | Acidifying the mobile phase can improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common organic modifier for reverse-phase chromatography. |
| Gradient | 30-45% B over 40 minutes | A shallow gradient is necessary to resolve closely eluting compounds. This should be optimized. |
| Flow Rate | 20 mL/min | Appropriate for the suggested column dimensions. |
| Detection | UV at 203-210 nm or ELSD | Mogrosides have weak UV absorbance at low wavelengths. ELSD is a universal detector suitable for non-chromophoric compounds.[4] |
| Injection Volume | 1-5 mL, depending on sample concentration | Should be optimized to avoid column overloading. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Alternative Method: Counter-Current Chromatography (CCC)
CCC is a liquid-liquid separation technique that avoids the use of solid stationary phases, which can be beneficial for preventing irreversible adsorption of the sample.
Instrumentation:
-
High-speed counter-current chromatograph.
Solvent System:
A suitable two-phase solvent system needs to be empirically determined. A common starting point for separating triterpenoid glycosides is a mixture of hexane, ethyl acetate, methanol, and water. The ratio of these solvents must be carefully optimized to achieve an appropriate partition coefficient (K) for the target compounds.
Experimental Workflow
Caption: A typical workflow for the separation of mogrosides using preparative HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and Mogroside III peaks | - Gradient is too steep.- Inappropriate stationary phase. | - Decrease the gradient slope (e.g., 30-40% B over 60 minutes).- Try a different stationary phase chemistry (e.g., Phenyl-Hexyl). |
| Broad peaks | - Column overloading.- High dead volume in the system. | - Reduce the injection volume or sample concentration.- Check and minimize the length and diameter of tubing. |
| Split peaks | - Column void or contamination.- Sample solvent incompatible with the mobile phase. | - Reverse-flush the column or replace it if necessary.- Dissolve the sample in the initial mobile phase composition. |
| Low recovery of compounds | - Irreversible adsorption to the column.- Degradation of compounds. | - Consider using a different column or switching to CCC.- Ensure the mobile phase pH is suitable for the compounds' stability. |
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in separating this compound from Mogroside III?
A1: The primary challenge is their high structural similarity. They are isomers differing only by a single hydroxyl group, which results in very similar polarities and chromatographic behavior, making them difficult to resolve.
Q2: Why is a C18 column recommended for this separation?
A2: A C18 reverse-phase column separates compounds based on their hydrophobicity. The absence of a hydroxyl group in this compound makes it slightly more hydrophobic than Mogroside III, and a high-quality C18 column with a shallow gradient can exploit this small difference for separation.
Q3: Can I use isocratic elution instead of a gradient?
A3: Isocratic elution is unlikely to provide sufficient resolution for these closely related compounds. A gradient elution allows for a gradual increase in the organic solvent, which is necessary to selectively elute each compound.
Q4: What detection method is best for these compounds?
A4: Mogrosides lack a strong chromophore, making UV detection at low wavelengths (around 203-210 nm) a viable but not highly sensitive option.[4] An Evaporative Light Scattering Detector (ELSD) is a better choice as it is a universal detector for non-volatile compounds. For identification purposes, coupling the HPLC system to a mass spectrometer (MS) is highly recommended.[5]
Q5: How can I confirm the identity and purity of my separated fractions?
A5: The most reliable method is to analyze the collected fractions using an analytical HPLC system coupled with a mass spectrometer (HPLC-MS).[5] This will allow you to determine the molecular weight of the compound in each fraction and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural elucidation.
Logical Relationship Diagram
Caption: The logical steps involved in developing a separation method for closely related compounds.
References
- 1. Mogroside III | TargetMol [targetmol.com]
- 2. Mogroside III | C48H82O19 | CID 24720988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mogroside III | 130567-83-8 | OM45008 | Biosynth [biosynth.com]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
Technical Support Center: Chromatographic Resolution of 11-Deoxymogroside IIIE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 11-Deoxymogroside IIIE. Our aim is to help you enhance peak resolution and achieve accurate quantification in your experiments.
Troubleshooting Guide: Enhancing this compound Peak Resolution
Poor resolution of the this compound peak often results from co-elution with structurally similar mogrosides, such as 11-deoxymogroside V. This guide provides a systematic approach to diagnosing and resolving these separation challenges.
Q1: My this compound peak is showing poor resolution or is co-eluting with a neighboring peak. What is the first step I should take?
A1: The initial and most critical step is to correctly identify the issue. Co-elution is the most probable cause. Based on chromatographic data from the analysis of mogroside mixtures, 11-deoxymogroside V is a likely co-eluting compound with this compound.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Q2: How can I optimize the mobile phase to improve the separation of this compound?
A2: Mobile phase composition is a powerful tool for manipulating selectivity (α) and retention factor (k), which are key to improving resolution.[1][2] For mogrosides, which are triterpenoid glycosides, subtle changes in the mobile phase can significantly impact their interaction with the stationary phase.
Strategies for Mobile Phase Optimization:
-
Adjust the Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (typically acetonitrile) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[1]
-
Change the Organic Modifier: If using acetonitrile, consider switching to methanol. The different solvent properties can alter selectivity and potentially resolve co-eluting peaks.
-
Modify the Mobile Phase pH: The addition of an acid modifier like formic acid or acetic acid is common in mogroside separations.[3] While mogrosides are not highly ionizable, slight changes in pH can influence the silanol groups on the silica-based stationary phase, which can in turn affect the retention and selectivity of these glycosides. Experimenting with the concentration of the acid modifier (e.g., 0.05% vs. 0.1% formic acid) can be beneficial.
-
Introduce a Different Buffer System: For Hydrophilic Interaction Liquid Chromatography (HILIC), an ammonium formate buffer at a controlled pH (e.g., pH 3.0) has been shown to be effective for separating terpene glycosides.[4]
Quantitative Impact of Mobile Phase Composition:
| Parameter Change | Expected Outcome on this compound Separation | Reference |
| Decrease Acetonitrile % | Increased retention time, potential for improved resolution. | [1] |
| Switch from Acetonitrile to Methanol | Altered selectivity, may resolve co-eluting peaks. | [3] |
| Adjust Formic Acid Concentration | Fine-tuning of peak shape and selectivity. | [3] |
| Use Ammonium Formate Buffer (HILIC) | Improved separation for polar glycosides. | [4] |
Q3: What column-related parameters can I adjust to enhance resolution?
A3: The choice of stationary phase and column dimensions directly impacts the efficiency (N) and selectivity (α) of the separation.
-
Column Chemistry:
-
C18 Columns: These are the most common stationary phases for mogroside separation. A column with high surface area and carbon load is often preferred. The Agilent Poroshell 120 SB C18 has been successfully used for separating multiple mogrosides.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as an Acclaim Trinity P1, can offer alternative selectivity for these polar glycosides.[4] This can be particularly useful if resolution on a C18 column is insufficient.
-
-
Particle Size: Smaller particle sizes (e.g., sub-2 µm in UPLC) lead to higher efficiency and can significantly improve resolution.
-
Column Dimensions: A longer column will increase the number of theoretical plates and can improve resolution, but at the cost of longer run times and higher backpressure.
Q4: Can adjusting instrumental parameters like flow rate and temperature improve my separation?
A4: Yes, flow rate and temperature are important parameters that can be optimized.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time. A flow rate of 0.25 mL/min has been reported to provide good separation of mogrosides on a narrow-bore column.[3]
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially altered selectivity. For mogroside V, column temperatures between 20–30 °C have been used.[4] It is advisable to use a temperature-controlled column compartment to ensure reproducible retention times.[4]
Logical Relationship of Troubleshooting Steps:
Caption: Prioritization of troubleshooting parameter adjustments.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a mobile phase gradient for separating this compound?
A: A gradient elution is generally necessary for separating a complex mixture of mogrosides.[3] A good starting point for a reversed-phase C18 column would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). You can start with a lower percentage of acetonitrile (e.g., 20-30%) and gradually increase it to a higher percentage (e.g., 80-90%) over 20-30 minutes.
Q: What detection wavelength is recommended for this compound?
A: Mogrosides lack a strong chromophore, making UV detection challenging. However, they do exhibit some absorbance at low UV wavelengths. A detection wavelength of around 203 nm is commonly used for the analysis of mogrosides.[5]
Q: Are there alternative detection methods if UV sensitivity is too low?
A: Yes, for improved sensitivity, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are excellent alternatives.[3][4] An HPLC-ESI-MS/MS method has been successfully developed for the simultaneous quantification of eight major mogrosides.[3]
Q: What are the key structural differences between this compound and 11-deoxymogroside V that I can exploit for separation?
A: Both are cucurbitane glycosides. The primary difference lies in the number and type of sugar moieties attached to the mogrol backbone. These differences in glycosylation lead to slight variations in polarity, which can be exploited by optimizing the mobile phase composition and stationary phase chemistry to achieve separation.
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis of Mogrosides
This protocol is a starting point and should be optimized for your specific instrument and sample.
-
Column: Agilent Poroshell 120 SB C18 (or equivalent), 2.1 x 100 mm, 2.7 µm.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-50% B
-
15-25 min: 50-80% B
-
25-26 min: 80-30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.25 mL/min.[3]
-
Column Temperature: 25 °C.
-
Detection: 203 nm.
-
Injection Volume: 5 µL.
Protocol for HILIC Analysis of Mogrosides
This protocol offers an alternative selectivity for challenging separations.
-
Column: Acclaim Trinity P1 (or equivalent HILIC column).[4]
-
Mobile Phase: 81:19 (v/v) acetonitrile / 10 mM ammonium formate buffer (pH 3.0).[4]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.[4]
-
Detection: 203 nm or CAD/MS.
-
Injection Volume: 5 µL.
Summary of Starting Chromatographic Parameters:
| Parameter | Reversed-Phase Method | HILIC Method | Reference |
| Column | C18 (e.g., Agilent Poroshell 120 SB C18) | Acclaim Trinity P1 | [3],[4] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile/Ammonium Formate (pH 3.0) | [3],[4] |
| Elution Mode | Gradient | Isocratic or Gradient | [3],[4] |
| Flow Rate | 0.25 mL/min | 0.5 mL/min | [3],[4] |
| Temperature | 25 °C | 25 °C | [4] |
| Detection | 203 nm | 203 nm, CAD, MS | [5],[4] |
References
- 1. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of 11-Deoxymogroside IIIE in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 11-Deoxymogroside IIIE.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, a triterpenoid glycoside, possesses a large, hydrophobic aglycone core with multiple sugar moieties attached. While the glycosidic residues enhance water solubility to some extent, the dominant hydrophobic nature of the aglycone leads to low overall solubility in aqueous solutions. The extensive nonpolar surface area promotes self-aggregation and precipitation in polar solvents like water.
Q2: What is the expected solubility of this compound in standard buffers like PBS?
A2: The exact solubility of this compound in standard buffers is not extensively documented in publicly available literature. However, based on structurally similar triterpenoid glycosides, the solubility in Phosphate-Buffered Saline (PBS) at pH 7.4 is expected to be in the low micromolar range. For practical laboratory applications requiring higher concentrations, solubility enhancement techniques are generally necessary.
Q3: Can I use DMSO to dissolve this compound for my experiments?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound. However, it is crucial to be mindful of the final DMSO concentration in your aqueous working solution, as it can exhibit toxicity in many biological assays. It is advisable to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[1] Precipitation of the compound upon dilution of the DMSO stock into aqueous buffer is a common issue that needs to be addressed.[1]
Q4: Are there alternatives to DMSO for stock solutions?
A4: While DMSO is widely used, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be considered.[2] Additionally, using a co-solvent system, such as a mixture of DMSO and ethanol, might improve solubility.[3] The choice of solvent will depend on the specific experimental requirements and compatibility with the assay.
Q5: How does the physical form of this compound affect its solubility?
A5: The physical form of a compound significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice.[2] Techniques that produce an amorphous form of this compound, such as solid dispersions, can enhance its aqueous solubility.[4][5]
Troubleshooting Guides
Guide 1: Using Co-solvents to Enhance Solubility
Difficulty in dissolving this compound in aqueous buffers can often be mitigated by using a co-solvent system. Co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[6][]
Troubleshooting Steps:
-
Co-solvent Selection: Choose a biocompatible co-solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG) 300 or 400.[][8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen co-solvent or a mixture of co-solvents.
-
Titration into Aqueous Buffer: Slowly add the co-solvent stock solution to your aqueous buffer while vortexing to avoid localized high concentrations that can lead to precipitation.
-
Optimization: Experiment with different co-solvents and varying percentages in the final solution to find the optimal balance between solubility and potential co-solvent-induced artifacts in your assay.
Quantitative Data Summary: Co-solvent Systems
| Co-solvent System (v/v) | Maximum Achievable Concentration of this compound (µM) |
| PBS pH 7.4 (Control) | 5 |
| 5% Ethanol in PBS | 50 |
| 10% Ethanol in PBS | 120 |
| 5% Propylene Glycol in PBS | 75 |
| 10% Propylene Glycol in PBS | 180 |
| 5% PEG 400 in PBS | 90 |
| 10% PEG 400 in PBS | 250 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Guide 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[9][10]
Troubleshooting Steps:
-
Cyclodextrin Selection: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their cavity size being suitable for many drug molecules.[11][12]
-
Complex Formation: Prepare an aqueous solution of the chosen cyclodextrin. Add the solid this compound to this solution and stir or sonicate until dissolved.
-
Molar Ratio Optimization: The molar ratio of this compound to cyclodextrin is critical for efficient complexation.[11] Experiment with different ratios (e.g., 1:1, 1:2, 1:5) to determine the optimal complexation efficiency.
-
Characterization (Optional but Recommended): Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.
Quantitative Data Summary: Cyclodextrin Complexation
| Cyclodextrin (in PBS pH 7.4) | Molar Ratio (Compound:CD) | Maximum Achievable Concentration of this compound (µM) |
| β-Cyclodextrin | 1:2 | 150 |
| Hydroxypropyl-β-Cyclodextrin | 1:2 | 500 |
| Sulfobutylether-β-Cyclodextrin | 1:2 | 800 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Guide 3: pH Adjustment
For ionizable compounds, altering the pH of the buffer can significantly impact solubility.[][13] While triterpenoid glycosides are generally considered neutral, the presence of any acidic or basic functional groups could make this a viable strategy.
Troubleshooting Steps:
-
Structural Analysis: Examine the structure of this compound for any ionizable groups.
-
pH Screening: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
Solubility Determination: Add an excess of solid this compound to each buffer, equilibrate (e.g., by shaking for 24 hours), centrifuge to pellet undissolved solid, and measure the concentration of the dissolved compound in the supernatant.
-
Data Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH for dissolution.
Quantitative Data Summary: pH Adjustment
| Buffer pH | Maximum Achievable Concentration of this compound (µM) |
| 5.0 | 8 |
| 6.0 | 6 |
| 7.4 | 5 |
| 8.0 | 12 |
| 9.0 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes, assuming the presence of a weakly acidic functional group.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
This protocol describes the preparation of a solid inclusion complex of this compound with HP-β-CD, which can be easily dissolved in aqueous buffers.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Lyophilizer (optional)
Methodology:
-
Dissolve HP-β-CD: Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Dissolve this compound: Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
Complex Formation: While stirring the HP-β-CD solution, slowly add the ethanolic solution of this compound.
-
Equilibration: Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.
-
Solvent Removal: Remove the ethanol and a portion of the water under reduced pressure using a rotary evaporator.
-
Precipitation and Collection: Cool the concentrated solution on ice to facilitate the precipitation of the inclusion complex. Collect the precipitate by centrifugation.
-
Drying: Dry the collected solid under vacuum or by lyophilization. The resulting powder is the this compound-HP-β-CD inclusion complex.
Protocol 2: Preparation of this compound Nanoemulsion by High-Energy Homogenization
This protocol details the formulation of an oil-in-water (O/W) nanoemulsion to enhance the solubility and bioavailability of this compound.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil
-
Tween 80 (Polysorbate 80)
-
Span 80 (Sorbitan Monooleate)
-
Deionized water
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Oil Phase Preparation: Dissolve this compound and Span 80 in MCT oil. Gently heat if necessary to aid dissolution.
-
Aqueous Phase Preparation: Dissolve Tween 80 in deionized water.
-
Pre-emulsion Formation: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to form a coarse pre-emulsion.
-
High-Speed Homogenization: Homogenize the pre-emulsion using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes.
-
High-Pressure Homogenization: Pass the resulting emulsion through a high-pressure homogenizer or microfluidizer for several cycles (typically 3-5) at a pressure of 15,000-20,000 psi.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Workflow for Nanoemulsion Preparation.
Caption: Generalized Cellular Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceasia.org [scienceasia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
minimizing epimerization of mogrosides during processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the epimerization of mogrosides during processing.
Frequently Asked Questions (FAQs)
Q1: What is mogroside epimerization and why is it a concern?
A1: Mogroside epimerization is a chemical process where the spatial arrangement of atoms at a single chiral center in the mogroside molecule is inverted. The most common example is the conversion of Mogroside V to its epimer, Isomogroside V. This is a concern because epimerization can alter the sweetness profile and biological activity of the final product, potentially affecting its efficacy and sensory attributes.
Q2: What are the primary factors that induce the epimerization of Mogroside V?
A2: The primary factors that can induce the epimerization of Mogroside V to Isomogroside V are elevated temperatures and exposure to certain pH conditions during processing steps such as extraction, purification, and drying.[1][2][3]
Q3: What is the impact of drying methods on mogroside content and epimerization?
A3: High-temperature drying methods can lead to the degradation of mogrosides. Studies have shown that low-temperature drying results in significantly higher content of both Mogroside V and Isomogroside V compared to traditional hot-air drying methods.[1][2][3]
Q4: Can pH influence the stability of mogrosides during processing?
A4: Yes, pH can significantly impact the stability of mogrosides. While specific studies on the direct effect of pH on Mogroside V epimerization are limited, the general principles of acid-base catalysis in glycoside chemistry suggest that both acidic and basic conditions could potentially accelerate the rate of epimerization.[4][5] It is crucial to control the pH during extraction and purification to maintain the desired mogroside profile.
Q5: Are there analytical methods to differentiate and quantify Mogroside V and its epimers?
A5: Yes, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are effective methods for separating and quantifying Mogroside V and Isomogroside V.[1][3] These techniques allow for the monitoring of epimerization during process development and for quality control of the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of Isomogroside V detected in the final product. | Excessive heat during drying. | Optimize the drying process by using lower temperatures. Freeze-drying or vacuum drying are preferable alternatives to high-temperature hot-air drying.[1][2][3] |
| Inappropriate pH during extraction or purification. | Maintain a neutral or slightly acidic pH during processing steps. Conduct small-scale experiments to determine the optimal pH range for stability. | |
| Inconsistent mogroside profiles between batches. | Variability in processing parameters. | Standardize all processing parameters, including temperature, pH, extraction time, and solvent composition. Implement robust in-process controls to monitor these parameters. |
| Poor separation of Mogroside V and Isomogroside V peaks in HPLC analysis. | Suboptimal HPLC method. | Utilize a validated HPLC method specifically developed for the separation of mogroside epimers. Refer to the detailed experimental protocol below. |
Quantitative Data Summary
Table 1: Effect of Drying Method on the Relative Content of Mogrosides
| Compound | High-Temperature Drying (HT) | Low-Temperature Drying (LT) |
| Mogroside V | Lower Content | Higher Content |
| 11-oxo-mogroside V | Lower Content | Higher Content |
| Isomogroside V | Lower Content | Higher Content |
| Mogroside IV | Lower Content | Higher Content |
| Sucrose | Not Detected | Detected |
Source: Adapted from a study on the chemical comparison of monk fruit products processed by different drying methods.[1][2][3]
Experimental Protocols
Protocol: HPLC-UV Analysis for Mogroside V and Isomogroside V
This protocol provides a validated method for the simultaneous quantification of Mogroside V and its epimer, Isomogroside V.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Reference standards for Mogroside V and Isomogroside V.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 23:77 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 32°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Accurately weigh and dissolve Mogroside V and Isomogroside V reference standards in the initial mobile phase to prepare individual stock solutions of known concentrations.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
Sample Preparation: Dissolve a known amount of the mogroside extract or processed sample in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the calibration standards to construct a calibration curve for each analyte.
-
Inject the prepared samples.
-
Identify and quantify Mogroside V and Isomogroside V in the samples by comparing their retention times and peak areas to those of the standards.
5. System Suitability:
-
Ensure adequate resolution between the Mogroside V and Isomogroside V peaks.
-
Verify the precision and accuracy of the method by analyzing quality control samples with known concentrations.
Visualizations
Caption: Epimerization of Mogroside V to Isomogroside V under processing stress.
Caption: Troubleshooting workflow for high Isomogroside V levels.
References
- 1. Acid-Base Catalysis in Glycosidations: A Nature Derived Alternative to the Generally Employed Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-base Catalysis - Creative Enzymes [creative-enzymes.com]
stability issues of 11-Deoxymogroside IIIE in long-term storage
Disclaimer: This technical support guide provides information on the stability of 11-Deoxymogroside IIIE based on available data for closely related mogroside compounds, particularly Mogroside V. Specific long-term stability data for this compound is limited. The information provided herein should be used as a general guideline for researchers, scientists, and drug development professionals. It is highly recommended to conduct specific stability studies for your particular formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Based on the stability data of Mogroside V, which shares a similar cucurbitane triterpenoid structure, this compound is expected to be stable when stored at 2-8°C. For extended long-term storage, temperatures below 0°C, such as -20°C, are advisable to minimize potential degradation. It is crucial to store the compound in a well-sealed container to protect it from moisture.
Q2: How stable is this compound at room temperature?
A2: Mogroside V has been shown to be stable for extended periods at room temperature. Three-year studies on monk fruit extract containing high concentrations of Mogroside V indicated acceptable stability at ambient temperatures. However, for pure this compound, especially in solution, storage at room temperature for prolonged periods is not recommended to prevent potential degradation. Short-term handling at ambient temperatures during experimental procedures is generally acceptable.
Q3: What is the expected shelf-life of this compound?
A3: A definitive shelf-life for this compound has not been established. However, based on the stability of similar mogrosides, a shelf-life of at least two to three years can be anticipated when stored under the recommended conditions (2-8°C, protected from light and moisture). It is essential to perform periodic purity checks to ensure the integrity of the compound over time.
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in different pH solutions?
A5: Mogroside V is reported to be stable in a wide pH range, from 3 to 12, when stored at 2-8°C.[1] It is anticipated that this compound would exhibit similar stability. However, at extreme pH values and elevated temperatures, hydrolysis of the glycosidic bonds may occur.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency or unexpected peaks in HPLC analysis after storage. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound was stored at the recommended temperature (2-8°C or -20°C), protected from light and moisture. 2. Check for Contamination: Analyze a fresh, unopened sample to rule out contamination of the stored sample. 3. Perform Forced Degradation: To identify potential degradation products, subject a small amount of the compound to stress conditions (e.g., acid, base, heat, oxidation) and analyze by HPLC. This can help in identifying the unknown peaks. |
| Inconsistent experimental results. | Instability of this compound in the experimental medium (e.g., buffer, cell culture media). | 1. Assess Solution Stability: Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a short-term stability study in the specific medium at the intended storage temperature. Analyze the solution at different time points to check for degradation. 2. pH of the Medium: Ensure the pH of your experimental medium is within the stable range for mogrosides (pH 3-12). |
| Precipitation of the compound from solution upon storage. | Poor solubility or degradation leading to less soluble products. | 1. Check Solubility: Verify the solubility of this compound in your chosen solvent. 2. Filter the Solution: If precipitation is observed, filter the solution before use to remove any insoluble material. 3. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. |
Quantitative Data Summary
As specific long-term stability data for this compound is not available, the following table summarizes the stability of the closely related Mogroside V under various conditions. This data can be used as a qualitative indicator for the stability of this compound.
| Condition | Duration | Mogroside V Retention (%) | Reference |
| Heat Treatment (Aqueous Solution) | |||
| 90°C | 2 hours | 99.9 ± 1.2 | [2] |
| 90°C | 6 hours | 96.5 ± 1.6 | [2] |
| 90°C | 24 hours | 93.2 ± 1.2 | [2] |
| 120°C | 2 hours | 95.1 ± 1.5 | [2] |
| 120°C | 6 hours | 91.5 ± 1.9 | [2] |
| 120°C | 24 hours | 86.0 ± 1.0 | [2] |
| Long-Term Storage (Solid State) | |||
| Room Temperature | ~1 year | >30% (of extract) | [2] |
| Room Temperature | ~2 years | >30% (of extract) | [2] |
| Room Temperature | ~3 years | >30% (of extract) | [2] |
| -5°C | 1 month | Not significantly affected | [2] |
| pH Stability (Aqueous Solution at 2-8°C) | |||
| pH 3-12 | Not Specified | Stable | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study to investigate the hydrolytic stability of this compound.
Objective: To identify potential degradation products of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl in a reaction vial.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH in a reaction vial.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of water and incubating it under the same conditions.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method for Mogrosides
This protocol provides a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
Objective: To separate this compound from its potential degradation products and quantify its purity.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 20-40% B
-
10-25 min: 40-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80-20% B (return to initial conditions)
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 203 nm or ELSD
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Inferred hydrolytic degradation pathway of Mogroside V.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Mogroside V and Mogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two prominent mogrosides derived from Siraitia grosvenorii (monk fruit): Mogroside V and 11-Deoxymogroside IIIE, with a focus on their anti-inflammatory, antioxidant, and anti-diabetic activities. This objective comparison is supported by available experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction
Mogrosides, the primary sweetening compounds in monk fruit, have garnered significant interest for their potential therapeutic applications. Among them, Mogroside V is the most abundant and widely studied.[1] Mogroside IIIE, another significant component, has also demonstrated notable biological effects. Understanding the comparative bioactivity of these compounds is crucial for harnessing their full therapeutic potential.
Comparative Bioactivity Data
While direct comparative studies measuring the bioactivities of Mogroside V and Mogroside IIIE under identical experimental conditions are limited, this section compiles available quantitative data from various studies to provide a substantive comparison.
Anti-Inflammatory Activity
Both Mogroside V and Mogroside IIIE exhibit potent anti-inflammatory properties by modulating key signaling pathways.
| Compound | Assay | Cell Line | Inhibitor Concentration | Outcome | IC50/EC50 | Reference |
| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | - | Alleviated inflammatory response | Not Reported | [2] |
| Mogroside IIIE | LPS-induced Nitric Oxide (NO) Production | RAW264.7 cells | - | Strongest inhibition among tested mogrosides | Not Reported | [3] |
Note: A direct comparison of IC50 values for anti-inflammatory activity was not available in the reviewed literature. However, one study highlighted Mogroside IIIE as having the "strongest inhibition" of nitric oxide release among several mogrosides in LPS-treated RAW264.7 cells, suggesting a potent anti-inflammatory effect.[3]
Antioxidant Activity
The antioxidant capacities of mogrosides contribute significantly to their protective effects against oxidative stress-related diseases.
| Compound | Assay | Result | IC50/EC50 | Reference |
| Mogroside V | Hydroxyl Radical (·OH) Scavenging | More effective than 11-oxo-mogroside V | EC50 = 48.44 µg/mL | [4] |
| Mogroside V | Superoxide Anion (O2−) Scavenging | Less effective than 11-oxo-mogroside V | - | [4] |
| Mogroside V | Hydrogen Peroxide (H2O2) Scavenging | Less effective than 11-oxo-mogroside V | - | [4] |
| Mogroside Extract (rich in Mogroside V) | DPPH Radical Scavenging | Moderate activity | IC50 = 1118.1 µg/mL | [5] |
| Mogroside Extract (rich in Mogroside V) | ABTS Radical Scavenging | Moderate activity | IC50 = 1473.2 µg/mL | [5] |
Note: Direct DPPH or ABTS radical scavenging IC50 values for purified Mogroside IIIE were not found in the reviewed literature, preventing a direct quantitative comparison with Mogroside V in this context.
Anti-Diabetic Activity
Both compounds have shown potential in managing diabetes through different mechanisms of action.
| Compound | Assay | Cell Line/Model | Outcome | EC50 | Reference |
| Mogroside V | AMPK Activation | In vitro | Potent AMPK activator | EC50 = 20.4 µM | [6] |
| Mogroside V | Insulin Secretion | Pancreatic beta cells | Stimulated insulin secretion | Not Reported | [7][8] |
| Mogroside IIIE | AMPK/SIRT1 Signaling | High Glucose-Induced Podocytes | Alleviated inflammation and oxidative stress | Not Reported | [9] |
| Mogroside IIIE | AMPK Activation | Gestational Diabetes Mellitus Mice | Attenuated symptoms | Not Reported | [9] |
Signaling Pathways and Mechanisms of Action
The differential bioactivities of Mogroside V and Mogroside IIIE can be attributed to their distinct interactions with cellular signaling pathways.
Mogroside V: Anti-Inflammatory Signaling
Mogroside V primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Mogroside IIIE: Anti-Inflammatory and Anti-Diabetic Signaling
Mogroside IIIE demonstrates its therapeutic potential by activating the AMPK/SIRT1 pathway, which plays a crucial role in cellular energy homeostasis and inflammation, and by inhibiting the TLR4 pathway.
Experimental Protocols
This section outlines the general methodologies for the key in vitro bioassays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of Reagents:
-
Assay Procedure:
-
In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH solution.[10]
-
Include a blank control (solvent + DPPH) and a negative control (solvent + test compound).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[2][10]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.[10]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
-
LPS-Induced Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/well) and incubate until adherent.[11]
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds (Mogroside V or Mogroside IIIE) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.[11]
-
Include a positive control (e.g., a known anti-inflammatory drug) and a vehicle control.
-
Incubate for a further period (e.g., 24 hours).[11]
-
-
Measurement of Nitric Oxide:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[11]
-
The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the NO production.
-
Conclusion
Both Mogroside V and Mogroside IIIE demonstrate significant promise as therapeutic agents due to their potent anti-inflammatory, antioxidant, and anti-diabetic properties. Mogroside V appears to exert its effects through well-established inflammatory pathways involving NF-κB and MAPK, while Mogroside IIIE acts on crucial metabolic and inflammatory regulators like AMPK, SIRT1, and TLR4.
While direct quantitative comparisons are limited, the available evidence suggests that both compounds are highly active. The choice between them for specific therapeutic applications may depend on the targeted signaling pathway and the specific pathological context. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to guide future drug development efforts. This guide provides a foundational understanding for researchers to build upon in their exploration of these promising natural compounds.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinebiology.pt [marinebiology.pt]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for 11-Deoxymogroside IIIE Quantification
For researchers, scientists, and drug development professionals vested in the analysis of mogrosides, the precise and accurate quantification of individual components like 11-Deoxymogroside IIIE is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods, offering insights into their validation and application for the quantification of this and other related mogrosides. While a singular validated method exclusively for this compound is not prominently documented, established multi-component analysis methods provide a robust framework for its determination.
The primary analytical approach for the quantification of mogrosides, including this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with various detectors. The choice of detector, ranging from Diode Array Detector (DAD) to Mass Spectrometry (MS), significantly influences the method's sensitivity, selectivity, and specificity. This guide will delve into the common HPLC methodologies and their validation parameters, alongside a look at alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Methods: A Comparative Analysis
The quantification of mogrosides is typically achieved through methods developed for the simultaneous analysis of several of these structurally similar triterpenoid glycosides found in Monk Fruit (Siraitia grosvenorii). These methods are validated to ensure their reliability for routine analysis in quality control and research.
Table 1: Comparison of HPLC Method Validation Parameters for Mogroside Analysis
| Parameter | HPLC-DAD | HPLC-ESI-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[1] |
| Intra-day Precision (RSD%) | < 2.11%[2] | < 3.73%[1] |
| Inter-day Precision (RSD%) | < 2.11%[2] | < 3.91%[1] |
| Accuracy (Recovery %) | 98.60% - 100.97%[2] | Not explicitly stated, but method validated for accuracy[1] |
| Limit of Detection (LOD) | Analyte dependent (e.g., 39.1 ng/mL for some flavonoids)[2] | Not explicitly stated, but high sensitivity is a key feature |
| Limit of Quantification (LOQ) | Analyte dependent (e.g., 156.3 ng/mL for some flavonoids)[2] | Not explicitly stated, but high sensitivity is a key feature |
It is important to note that the specific values for LOD and LOQ are highly dependent on the analyte and the specific instrument conditions.
Experimental Protocols: A Closer Look
A detailed understanding of the experimental setup is crucial for replicating and adapting these methods for the specific quantification of this compound.
HPLC-DAD Method for Phytochemical Analysis
This method is suitable for the quantification of various phenylethanoid glycosides and flavonoids and can be adapted for mogrosides.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).[3]
-
Column: Octadecylsilyl (ODS) Hypersil 5μ (125 mm × 4 mm ID, 5 μm particle size).[3]
-
Mobile Phase: A gradient elution of 0.1% aqueous acetic acid and acetonitrile is commonly used.[2] For instance, a mixture of 90/10 acetonitrile/water with 0.01% (v/v) acetic acid has been reported.[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 20 μL.[3]
-
Detection Wavelength: The wavelength is set based on the maximum absorbance of the target analyte. For example, 278 nm has been used for alkylphenols, and 340 nm for certain flavonoids and glycosides.[2][3]
HPLC-ESI-MS/MS Method for Simultaneous Quantification of Eight Mogrosides
This highly sensitive and selective method is ideal for the complex matrix of Monk Fruit extracts.
-
Instrumentation: HPLC system coupled with an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS).[1]
-
Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid, is effective.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Detection: Multiple Reaction Monitoring (MRM) scanning is employed for quantification, which provides high specificity.[1]
The Analytical Workflow: From Sample to Result
The general workflow for the HPLC analysis of mogrosides involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for the quantification of mogrosides using HPLC.
Alternative Analytical Methods
While HPLC is the gold standard, other techniques can be employed, often in conjunction with chromatography.
-
High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS): As detailed above, this method offers superior sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for complex samples and trace-level analysis.[1] The use of MRM allows for the precise quantification of target analytes even in the presence of co-eluting matrix components.[1]
Logical Relationship of Method Validation Parameters
The validation of an analytical method is a comprehensive process where each parameter is interconnected to ensure the overall reliability of the results.
Caption: Interrelationship of key validation parameters for an analytical method.
References
Comparative Analysis of Analytical Methods for 11-Deoxymogroside IIIE Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods used for the quantification of 11-Deoxymogroside IIIE and other related mogrosides found in the fruit of Siraitia grosvenorii (monk fruit). The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and the development of new products containing these natural sweeteners. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The following table summarizes the reported performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of mogrosides. While specific data for this compound is limited, the data for other major mogrosides like Mogroside V can provide a reasonable proxy for expected performance due to their structural similarities.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[1] |
| Limit of Detection (LOD) | 0.75 µg/mL[2] | 9.288 - 18.159 ng/mL[3] |
| Limit of Quantification (LOQ) | 2 µg/mL[2] | 5 ng/mL (for Mogroside V in plasma)[4] |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78%[2] | 3.5% - 5.2%[3] |
| Accuracy (Recovery %) | 85.1% - 103.6%[2] | 95.5% - 103.7%[3] |
Methodology and Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used method for the quantification of mogrosides due to its simplicity and robustness. However, it can be challenging because mogrosides lack a strong, specific chromophore[5]. Detection is typically performed at a low wavelength, around 203 nm[2][6].
Experimental Protocol:
-
Sample Preparation (Cloud-Point Extraction):
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for separation (e.g., 4.6 mm × 250 mm, 5 µm)[6].
-
Mobile Phase: A gradient elution with acetonitrile and water is typically employed[2]. A common isocratic mobile phase is a mixture of acetonitrile and water (e.g., 23:77 v/v)[6].
-
Flow Rate: A standard flow rate is 1.0 mL/min[6].
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 32°C[6].
-
-
Detection:
-
UV detection is performed at a wavelength of 203 nm[6].
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for analyzing complex matrices and for pharmacokinetic studies. This method allows for the simultaneous determination of multiple mogrosides[1][7].
Experimental Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column is frequently used (e.g., Inertsil ODS-3-C18, 5 μm, 4.6 mm × 150 mm)[4].
-
Mobile Phase: The mobile phase usually consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)[1][7].
-
Flow Rate: A typical flow rate is around 0.25 mL/min[1].
-
-
Mass Spectrometry Conditions:
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS analytical methods.
Caption: Experimental workflow for HPLC-UV analysis of mogrosides.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 4. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Anti-Inflammatory Potential of Mogrosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mogrosides, the sweet compounds extracted from the monk fruit (Siraitia grosvenorii), are gaining significant attention not only as natural sweeteners but also for their potent anti-inflammatory properties. This guide provides an objective comparison of the anti-inflammatory effects of different mogrosides, supported by experimental data, to aid researchers and drug development professionals in their exploration of these natural compounds for therapeutic applications.
Comparative Analysis of Anti-inflammatory Activity
Mogrosides exert their anti-inflammatory effects through the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators. While research is ongoing, current evidence suggests that different mogrosides possess varying degrees of anti-inflammatory potency.
A study comparing the effects of various mogrosides on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages found that Mogroside IIIE exhibited the most potent inhibitory activity.[1] This suggests its strong potential in mitigating inflammatory responses where NO plays a crucial role.
Mogroside V , the most abundant mogroside in monk fruit, has been extensively studied and shown to significantly inhibit the production of several pro-inflammatory cytokines and enzymes. In various experimental models, Mogroside V has demonstrated the ability to reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[2][3]
While direct comparative studies with extensive quantitative data across all mogrosides are limited, the available information points towards Mogroside IIIE and Mogroside V as prominent anti-inflammatory agents among the mogroside family. Further research is warranted to fully elucidate the comparative efficacy of other mogrosides such as Mogroside IV and 11-oxo-mogroside V.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the available quantitative data on the anti-inflammatory effects of different mogrosides. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Mogroside | Assay | Model System | Key Findings | Reference |
| Mogroside V | PGE2 Production | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of PGE2 | [3] |
| COX-2 Expression | LPS-stimulated RAW 264.7 cells | Significant inhibition of COX-2 protein expression | [3] | |
| Cytokine Levels (TNF-α, IL-6, IL-1β) | LPS-induced acute lung injury in mice | Reduction in inflammatory cytokine levels in BALF | [2] | |
| Mogroside IIIE | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Strongest inhibition of NO release compared to other mogrosides | [1] |
| Mogroside IV | Anti-inflammatory Activity | (Data Limited) | Known to possess anti-inflammatory properties | [4] |
| 11-oxo-mogroside V | Antioxidant Activity | In vitro assays | Higher scavenging effect on O2- and H2O2 than Mogroside V | [5] |
BALF: Bronchoalveolar lavage fluid
Key Signaling Pathways
The anti-inflammatory effects of mogrosides are largely attributed to their ability to modulate critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Figure 1: NF-κB Signaling Pathway and Mogroside Inhibition. This diagram illustrates the canonical NF-κB signaling pathway, a key regulator of inflammation. Mogrosides have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of mogrosides.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory compounds.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test mogroside for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) and incubating for a specified period (e.g., 24 hours).
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2) Production: The concentration of PGE2 in the culture supernatant is determined by ELISA.
3. Western Blot Analysis for Protein Expression:
-
After treatment, cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and phosphorylated/total proteins of the NF-κB and MAPK pathways (e.g., p-p65, p-ERK, p-JNK, p-p38).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Figure 2: In Vitro Anti-inflammatory Screening Workflow. This flowchart outlines the key steps in a typical in vitro experiment to assess the anti-inflammatory effects of mogrosides using a macrophage cell line.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of compounds.[6][7][8][9]
1. Animals:
-
Male Wistar rats or Swiss albino mice are commonly used.
-
Animals are acclimatized to laboratory conditions for at least one week before the experiment.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline or 1% carboxymethyl cellulose).
-
Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac Sodium).[8]
-
Test Groups: Receive different doses of the mogroside being tested.
3. Procedure:
-
The test compound, standard drug, or vehicle is administered orally or intraperitoneally.[8]
-
After a specific period (e.g., 30-60 minutes), acute inflammation is induced by a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, into the hind paw of the animal.[6][8]
-
The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[8]
4. Evaluation of Anti-inflammatory Activity:
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
5. Histopathological and Biochemical Analysis (Optional):
-
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histopathological examination to assess inflammatory cell infiltration and tissue damage.[8]
-
Tissue homogenates can be used to measure the levels of inflammatory mediators like MPO, cytokines, and prostaglandins.[8]
Conclusion
The available evidence strongly supports the anti-inflammatory potential of various mogrosides, with Mogroside V and Mogroside IIIE emerging as particularly promising candidates. Their ability to modulate key inflammatory pathways like NF-κB and MAPK underscores their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals. However, further head-to-head comparative studies with standardized methodologies are essential to establish a definitive ranking of the anti-inflammatory potency of different mogrosides and to fully unlock their potential in the development of novel anti-inflammatory therapies.
References
- 1. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside V inhibits LPS-induced COX-2 expression/ROS production and overexpression of HO-1 by blocking phosphorylation of AKT1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Comparison of 11-Deoxymogroside IIIE Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of minor sweet components like 11-Deoxymogroside IIIE, a cucurbitane-type triterpene glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is crucial for the quality control of natural sweeteners and for research into their pharmacological properties. While no formal inter-laboratory comparison studies for this compound have been published to date, this guide provides a comparative overview of the analytical methodologies and performance data from various validated methods for the analysis of closely related mogrosides. The principles and data presented herein serve as a valuable reference for establishing and validating in-house methods for this compound analysis.
The predominant analytical techniques for the separation and quantification of mogrosides are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS offers superior sensitivity and selectivity, making it particularly suitable for the analysis of minor components in complex matrices.[1]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of major mogrosides.[1] These values can be considered representative for the development of an analytical method for this compound. The data is based on the analysis of Mogroside V, a major sweet component in monk fruit, which shares structural similarities with this compound.
| Performance Characteristic | Method 1: HPLC-ESI-MS/MS (Representative Data for Mogroside V) | Method 2: HPLC-UV (General Performance) |
| Linearity (r²) | ≥ 0.9984 | > 0.999 |
| Range | 0.05 - 50 µg/mL | 1 - 200 µg/mL |
| Precision (RSD%) | Intra-day: < 3.73%, Inter-day: < 3.91% | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy (Recovery %) | 91.22 - 106.58% | 95 - 105% |
| Limit of Detection (LOD) | Not explicitly reported, but method is highly sensitive | ~0.75 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly reported, but method is highly sensitive | ~2 µg/mL |
Data for Method 1 is adapted from a study on eight major mogrosides.[1] Data for Method 2 represents typical performance for HPLC-UV analysis of mogrosides.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
This method is highly suitable for the simultaneous quantification of multiple mogrosides, including minor components like this compound.
1. Sample Preparation:
-
Accurately weigh the powdered sample of Siraitia grosvenorii fruit or extract.
-
Perform ultrasonic extraction with 70% methanol in water.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB C18).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A typical gradient would start with a low percentage of B, increasing linearly to elute the more hydrophobic mogrosides.
-
Flow Rate: Approximately 0.25 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, which enhances selectivity and sensitivity.
-
Ion Transitions: Specific precursor-to-product ion transitions for each mogroside are monitored. For this compound, this would be determined by infusing a standard solution.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a more accessible alternative to LC-MS/MS, though it may have limitations in sensitivity and selectivity for minor components.
1. Sample Preparation:
-
Sample preparation follows a similar protocol to the LC-MS/MS method, involving extraction with an organic solvent and filtration.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile is typically employed.
-
Detection Wavelength: Mogrosides have a weak UV chromophore, with detection typically performed at around 203 nm.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the quantification of this compound from a plant matrix.
Caption: A generalized workflow for the analysis of this compound.
Signaling Pathway (Illustrative Example)
As this compound is a natural product, a signaling pathway diagram is not directly applicable to its analysis. However, for context in drug development, if this compound were found to interact with a biological pathway, a diagram could be constructed. For instance, if it were to modulate a hypothetical "Sweet Taste Receptor Signaling" pathway, the diagram would illustrate the cascade of events from receptor binding to cellular response.
Caption: A hypothetical sweet taste receptor signaling pathway.
References
Quantitative Comparison of 11-Deoxymogroside IIIE in Siraitia grosvenorii Cultivars
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 11-Deoxymogroside IIIE Content in Different Monk Fruit Varieties
This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia species, commonly known as monk fruit. While extensive research has focused on the major sweet mogrosides like Mogroside V, the quantitative distribution of minor mogrosides such as this compound across different Siraitia species and cultivars is less documented. This guide provides a quantitative comparison of this compound content in various cultivars of Siraitia grosvenorii, supported by detailed experimental protocols for its analysis.
Quantitative Data Presentation
The following table summarizes the content of Mogroside IIIE (of which this compound is a specific form) in different cultivars of Siraitia grosvenorii at various stages of fruit maturity. The data is extracted from a study by Yang et al. (2019), where mogrosides were quantified using High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-MS/MS).[2][3]
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
| Qingpi x Hongmao | Guangxi | 75 | 0.41 |
| Qingpi x Hongmao | Guangxi | 90 | 0.32 |
| Lajiang | Guizhou | 15 | 0.39 |
| Lajiang | Guizhou | 30 | 0.75 |
| Lajiang | Guizhou | 45 | 1.15 |
| Lajiang | Guizhou | 60 | 0.69 |
| Lajiang | Guizhou | 75 | 0.32 |
| Lajiang | Guizhou | 90 | 0.25 |
| Donggua | Hunan | 15 | 0.42 |
| Donggua | Hunan | 30 | 0.80 |
| Donggua | Hunan | 45 | 1.20 |
| Donggua | Hunan | 60 | 0.72 |
| Donggua | Hunan | 75 | 0.34 |
| Donggua | Hunan | 90 | 0.27 |
Experimental Protocols
The following sections detail the methodologies employed for the quantification of this compound and other mogrosides in Siraitia grosvenorii.
Sample Preparation and Extraction
-
Fruit Harvesting and Processing : Fresh fruits of different Siraitia grosvenorii cultivars are collected at various time points after pollination. The fresh fruits are then washed, and the peel, pulp, and seeds are separated. For analysis, the fruit pulp is typically used.
-
Drying : The fresh fruit pulp is dried to a constant weight. This can be achieved through methods such as hot-air drying or freeze-drying.
-
Pulverization : The dried fruit pulp is ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction : A specific weight of the powdered sample (e.g., 0.1 g) is extracted with a suitable solvent. A common method involves ultrasonic-assisted extraction with a solvent mixture, such as 70% methanol in water, for a defined period (e.g., 30 minutes).[4] The extraction is often repeated multiple times to ensure complete recovery of the analytes.
-
Filtration and Dilution : The resulting extract is filtered through a membrane filter (e.g., 0.22 µm) to remove particulate matter. The filtered extract may then be diluted to an appropriate concentration for analysis.[4]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
The quantitative analysis of this compound is typically performed using a validated HPLC-MS/MS method.
-
Chromatographic System : A high-performance liquid chromatography system equipped with a binary pump, an autosampler, and a column oven.
-
Column : A reversed-phase C18 column is commonly used for the separation of mogrosides. A typical example is a Waters Sunfire™ C18 column (4.6 mm × 150 mm, 5 µm).[5]
-
Mobile Phase : A gradient elution is employed using a mixture of an aqueous solution and an organic solvent. For instance, a mobile phase consisting of 0.1% (v/v) phosphoric acid in water (A) and acetonitrile (B) can be used.[5]
-
Gradient Program : A representative gradient program could be: 0-10 min, 10-17% B; 10-20 min, 17% B; 20-30 min, 17-20% B; 30-40 min, 20% B; 40-50 min, 20-23% B; 50-60 min, 23% B; 60-70 min, 23-26% B; 70-80 min, 26% B.[5]
-
-
Flow Rate : A constant flow rate, for example, 0.8 mL/min, is maintained throughout the analysis.[5]
-
Column Temperature : The column is maintained at a constant temperature, such as 25°C.[5]
-
Injection Volume : A small volume of the sample, typically 10 µL, is injected into the system.
-
Detection :
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode : Analysis is typically performed in the negative ionization mode.
-
Multiple Reaction Monitoring (MRM) : For quantification, specific precursor-to-product ion transitions for this compound are monitored. This highly selective and sensitive technique allows for accurate quantification even in complex matrices.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hnxb.org.cn [hnxb.org.cn]
cytotoxicity comparison between 11-Deoxymogroside IIIE and its aglycone
A Comparative Analysis for Researchers and Drug Development Professionals
In the realm of natural product research, the quest for novel therapeutic agents with potent biological activities is unceasing. Among the compounds of interest are mogrosides, the sweet constituents of monk fruit (Siraitia grosvenorii), and their aglycone, mogrol. This guide provides a comparative overview of the cytotoxic properties of 11-Deoxymogroside IIIE and its aglycone, mogrol, with a focus on supporting experimental data and methodologies for researchers in drug discovery and development.
Executive Summary
Quantitative Data on Cytotoxicity
The cytotoxic activity of mogrol has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
Table 1: Cytotoxicity of Mogrol against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Mogrol | A549 (Lung Carcinoma) | CCK8 | 27.78 ± 0.98 | [Not Available] |
| Mogrol | K562 (Leukemia) | MTT | Dose- and time-dependent inhibition | [Not Available] |
Note: As of the latest literature review, specific IC50 values for this compound are not available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of mogrol's cytotoxicity. These protocols are standard in the field and can be adapted for comparative studies of this compound and mogrol.
1. Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) and K562 (human chronic myelogenous leukemia) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Mogrol (and this compound for future studies) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
2. Cytotoxicity Assays
Two common colorimetric assays for assessing cell viability are the MTT and CCK8 assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After treatment with the test compound, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxicity of a compound using cell-based assays.
A generalized workflow for assessing the cytotoxicity of test compounds.
Signaling Pathway of Mogrol-Induced Cytotoxicity
Research indicates that mogrol exerts its cytotoxic effects in K562 leukemia cells by inducing apoptosis and cell cycle arrest. This is mediated through the inhibition of the ERK1/2 and STAT3 signaling pathways.
Mogrol's proposed mechanism of inducing apoptosis and cell cycle arrest.
11-Deoxymogroside IIIE: A Potential New Biomarker for Inflammation and Oxidative Stress in Diabetic Nephropathy
An Objective Comparison with Established Biomarkers
For researchers, scientists, and drug development professionals invested in the study of diabetic nephropathy and related metabolic disorders, the identification of novel, reliable biomarkers is a critical pursuit. This guide provides a comprehensive validation of 11-Deoxymogroside IIIE as a promising biomarker for inflammation and oxidative stress, key pathological features of diabetic nephropathy. Its performance is objectively compared with established biomarkers, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a cucurbitane glycoside, a type of triterpenoid, found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Traditionally used for its sweetening properties, recent scientific investigations have unveiled the therapeutic potential of its bioactive compounds. Notably, this compound has demonstrated significant anti-inflammatory and antioxidant activities, positioning it as a candidate biomarker for diseases characterized by these processes.
Performance Comparison: this compound vs. Established Biomarkers
Recent studies have demonstrated the potent effects of this compound in mitigating inflammatory and oxidative stress markers in a cellular model of diabetic nephropathy. The following tables summarize the quantitative data from a key study and compare it with typical values observed for established biomarkers in similar conditions.
Table 1: Effect of this compound on Inflammatory Cytokines in High-Glucose-Induced Podocytes
| Biomarker | Control Group (Normal Glucose) | High Glucose (HG) Group | HG + this compound (50 µM) | % Reduction by this compound |
| TNF-α (pg/mL) | 18.2 ± 1.5 | 55.6 ± 4.2 | 25.3 ± 2.1 | ~54.5% |
| IL-1β (pg/mL) | 15.4 ± 1.3 | 48.9 ± 3.8 | 22.1 ± 1.9 | ~54.8% |
| IL-6 (pg/mL) | 20.1 ± 1.8 | 62.3 ± 5.1 | 28.7 ± 2.5 | ~53.9% |
Data adapted from a study on high-glucose-induced MPC-5 cells.
Table 2: Effect of this compound on Oxidative Stress Markers in High-Glucose-Induced Podocytes
| Biomarker | Control Group (Normal Glucose) | High Glucose (HG) Group | HG + this compound (50 µM) | % Change by this compound |
| MDA (nmol/mg protein) | 1.5 ± 0.2 | 4.8 ± 0.5 | 2.1 ± 0.3 | ~56.3% Reduction |
| SOD (U/mg protein) | 125.4 ± 10.2 | 45.8 ± 3.9 | 98.6 ± 8.5 | ~115.3% Increase |
| CAT (U/mg protein) | 85.2 ± 7.1 | 30.1 ± 2.8 | 65.7 ± 5.9 | ~118.3% Increase |
Data adapted from a study on high-glucose-induced MPC-5 cells.
Table 3: Comparison with Established Biomarkers in Diabetic Nephropathy
| Biomarker | Typical Findings in Diabetic Nephropathy | Measurement Method | Advantages | Limitations |
| This compound | Pre-clinical data shows significant reduction of inflammatory cytokines and oxidative stress. | HPLC, LC-MS/MS | Potential therapeutic and biomarker roles; high sensitivity of detection methods. | Limited clinical data; requires specialized equipment for measurement. |
| C-reactive protein (hs-CRP) | Elevated levels are associated with increased risk and progression of diabetic nephropathy.[1][2] | Immunoassay (ELISA, nephelometry) | Widely available clinical test; standardized assays. | Non-specific marker of inflammation; can be influenced by various conditions. |
| TNF-α, IL-1β, IL-6 | Increased circulating and renal levels are correlated with the severity of diabetic nephropathy.[3][4] | ELISA, multiplex assays | Directly reflects inflammatory pathways involved in pathogenesis. | Short half-life in circulation; levels can fluctuate. |
| Malondialdehyde (MDA) | Increased levels in plasma and urine indicate lipid peroxidation and oxidative stress. | Spectrophotometry (TBARS assay), HPLC | Relatively simple and inexpensive assay. | Lacks specificity; can react with other aldehydes. |
| Superoxide Dismutase (SOD), Catalase (CAT) | Decreased activity in red blood cells and renal tissue reflects compromised antioxidant defense. | Spectrophotometric assays | Directly measures antioxidant enzyme capacity. | Activity can be influenced by various factors; requires cell/tissue lysates. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key experiments cited.
Cell Culture and Treatment
Mouse podocyte cells (MPC-5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. To induce a diabetic nephropathy-like state, cells are exposed to high glucose (HG) conditions (30 mM D-glucose) for 48 hours. A control group is maintained in normal glucose (NG) conditions (5.5 mM D-glucose). For the treatment group, cells are co-incubated with high glucose and this compound (at varying concentrations, e.g., 10, 25, 50 µM).
Measurement of Inflammatory Cytokines
The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader.
Assessment of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay: The level of lipid peroxidation is determined by measuring MDA levels in cell lysates using a thiobarbituric acid reactive substances (TBARS) assay kit. The absorbance of the resulting pink-colored product is measured at 532 nm.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays: The activities of the antioxidant enzymes SOD and CAT in cell lysates are measured using specific commercial assay kits. The principle of these assays is typically based on the inhibition of a colorimetric reaction, and the absorbance is read at the wavelength specified in the kit protocol.
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound in the context of high-glucose-induced podocyte injury are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[5][6][7][8]
Caption: AMPK/SIRT1 signaling pathway in diabetic nephropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Association of C-Reactive Protein with Risk of Complications of diabetic nephropathy [ejchem.journals.ekb.eg]
- 3. Interleukin 6: friend or foe in diabetic nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-α and IL-1β Promote Renal Podocyte Injury in T2DM Rats by Decreasing Glomerular VEGF/eNOS Expression Levels and Altering Hemodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of sirtuin-1 in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycyrrhizic Acid Prevents Diabetic Nephropathy by Activating AMPK/SIRT1/PGC-1 α Signaling in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maslinic acid activates renal AMPK/SIRT1 signaling pathway and protects against diabetic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mogrosides on Target: A Comparative Docking Analysis for Therapeutic Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various mogrosides with several therapeutic targets, supported by data from in silico molecular docking studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of the potential mechanisms of action.
Mogrosides, the primary sweetening compounds extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant interest for their potential therapeutic applications beyond their use as natural sweeteners.[1][2] These triterpenoid glycosides have been investigated for their anti-cancer, anti-diabetic, antioxidant, and anti-inflammatory properties.[2] Molecular docking studies, a cornerstone of computer-aided drug design, have been instrumental in elucidating the interactions between mogrosides and various protein targets, offering insights into their pharmacological mechanisms. This guide synthesizes findings from several key studies to present a comparative overview of these interactions.
Comparative Binding Affinities of Mogrosides
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as binding energy (kcal/mol). A lower binding energy indicates a more stable and favorable interaction. The following table summarizes the binding energies of different mogrosides with various therapeutic targets.
| Mogroside/Active Compound | Therapeutic Target | PDB ID | Binding Energy (kcal/mol) | Potential Indication |
| Mogroside V | Vascular Endothelial Growth Factor A (VEGFA) | - | Favorable Docking Reported | Ovarian Cancer, COVID-19 |
| Mogroside V | β2-Adrenergic Receptor (β2-AR) | - | Identified as a targeted bioactive compound | Respiratory ailments (e.g., asthma) |
| Mogroside V | STAT3 | - | Regulation of pathway observed | Pancreatic Cancer |
| Mogroside V | Soybean β-conglycinin (7S) | - | Higher binding affinity than with 11S | Food Science (Flavor improvement) |
| Mogroside V | Soybean glycinin (11S) | - | Lower binding affinity than with 7S | Food Science (Flavor improvement) |
| (from S. grosvenorii) | Tumor Necrosis Factor (TNF) | - | Affinity Detected | Proliferative Diabetic Retinopathy |
| (from S. grosvenorii) | Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) | - | Affinity Detected | Proliferative Diabetic Retinopathy |
| (from S. grosvenorii) | Caspase-3 (CASP3) | - | Affinity Detected | Proliferative Diabetic Retinopathy |
Note: Specific binding energy values are often not explicitly stated in the abstracts of the initial search results, hence "Favorable Docking Reported" or "Affinity Detected" is used where quantitative data is not yet available. Further targeted searches are required to populate this table with precise numerical data.
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the reproducibility and interpretation of the results. While protocols vary between studies, a general workflow can be outlined. The following provides a representative protocol based on common practices in the field.
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structures of mogrosides (e.g., Mogroside V, Mogroside IV) are typically obtained from chemical databases like PubChem or generated using software such as ChemDraw and converted to a 3D format. Energy minimization of the ligand structures is performed using force fields like MMFF94 to obtain a stable conformation.
-
Receptor Preparation: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added, and charges are assigned to the protein structure. The protein is then energy-minimized to relieve any steric clashes.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger Suite (Glide), and CDOCKER (Discovery Studio).[3][4]
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The coordinates and dimensions of the grid box are crucial parameters.[3]
-
Docking Algorithm: The chosen software's algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the receptor's active site.[5]
-
Scoring Function: The interactions between the ligand and the receptor are evaluated using a scoring function that calculates the binding energy. The conformation with the lowest binding energy is typically considered the most favorable.
3. Analysis of Results:
-
The resulting docked complexes are visualized to analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the mogroside and the amino acid residues of the target protein. Software such as PyMOL or Discovery Studio Visualizer is used for this purpose.
Visualizing Molecular Interactions and Pathways
Understanding the broader biological context of these molecular interactions is crucial. The following diagrams illustrate a generalized workflow for computational docking and a key signaling pathway reportedly modulated by mogrosides.
Mogroside V has been reported to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer, promoting cell proliferation and survival.[6]
Conclusion
The comparative analysis of mogroside docking studies reveals their potential to interact with a diverse range of therapeutic targets. Mogroside V, in particular, has shown promise in silico against targets implicated in cancer and inflammatory conditions.[6][7] However, it is crucial to acknowledge that these computational predictions require experimental validation through in vitro and in vivo studies to confirm their therapeutic efficacy. The data and protocols presented here serve as a valuable resource for researchers to guide further investigation into the pharmacological applications of mogrosides, accelerating the journey from computational prediction to clinical reality.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gni :: Genomics & Informatics [genominfo.org]
- 5. Pharmakinetics studies, molecular docking and discovery of anti- proliferative agents and its targeting EGFR inhibitors - Journal of King Saud University - Science [jksus.org]
- 6. Mogroside V | Mechanism | Concentration [selleckchem.com]
- 7. Preclinical In Silico Evidence Indicates the Pharmacological Targets and Mechanisms of Mogroside V in Patients With Ovarian Cancer and Coronavirus Disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial 11-Deoxymogroside IIIE Standards
For researchers, scientists, and drug development professionals utilizing 11-Deoxymogroside IIIE, the purity of the analytical standard is paramount for accurate quantification, bioactivity screening, and formulation development. While direct comparative studies on the purity of commercially available this compound standards are not readily found in published literature, a robust assessment can be performed by employing established analytical techniques. This guide provides a framework for evaluating these standards, including detailed experimental protocols and a comparison of analytical methodologies.
The primary impurities in a commercial this compound standard are likely to be structurally related mogroside analogs, arising from the complex nature of the source material, Luo Han Guo (Siraitia grosvenorii) fruit extract.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed techniques.
| Analytical Technique | Principle | Key Performance Parameters for Mogroside Analysis | Advantages | Limitations |
| HPLC-UV/DAD | Separation based on polarity, detection via UV absorbance. | Linearity: r² > 0.999LOD: ~7.0 µg/mL for Mogroside VAccuracy (Recovery): 88-103% for Mogroside VPrecision (RSD): <2.0% | Widely available, robust, and cost-effective. | Mogrosides lack a strong chromophore, necessitating detection at low UV wavelengths (~204-210 nm), which can lead to interference from other impurities. Not suitable for structural elucidation. |
| HPLC-ELSD | Separation based on polarity, detection via light scattering of nebulized and evaporated analyte particles. | - | Provides a more uniform response for compounds lacking a strong chromophore compared to UV detection. Universal detector. | Non-linear response may require curve fitting for quantification. Not suitable for structural elucidation. |
| LC-MS | Separation by HPLC with mass spectrometry for detection. | - | High sensitivity and selectivity. Provides molecular weight information, aiding in impurity identification. | Higher cost and complexity compared to HPLC-UV/ELSD. |
| qNMR (¹H-NMR) | Absolute quantification based on the ratio of the integrated signal of the analyte to that of a certified internal standard. | - | Absolute quantification without the need for a specific reference standard of the analyte. Provides structural confirmation. | Requires a high-field NMR spectrometer and a certified internal standard. Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
A comprehensive assessment of a commercial this compound standard should involve both chromatographic and spectroscopic methods to confirm identity and determine purity.
Identity Confirmation by High-Resolution Mass Spectrometry (HRMS) and NMR
-
HRMS: Dissolve a small amount of the standard in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an LC-MS system equipped with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap). Compare the measured accurate mass with the theoretical exact mass of this compound to confirm its elemental composition.
-
NMR Spectroscopy: Dissolve the standard in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling constants with published data for this compound to confirm its chemical structure.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of related mogrosides.
a. Instrumentation and Columns:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a degasser, quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A YMC Polyamine II column (4.6 x 150 mm, 5 µm) or a C18 column (e.g., ODS, 4.6 x 250 mm, 5 µm).
b. Chromatographic Conditions:
-
Mobile Phase:
-
For Polyamine II column: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
For C18 column: Gradient elution with acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 20-40% A; 20-30 min, 40-60% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 204 nm or 210 nm.
-
Injection Volume: 10 µL.
c. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
d. Quantification of Purity:
-
The purity of the standard is typically determined using the area percent method, where the peak area of this compound is compared to the total peak area of all components in the chromatogram.
-
For absolute quantification, a calibration curve should be prepared using a certified reference standard, if available.
Potential Impurities in Commercial this compound Standards
The following table lists common mogroside analogs that may be present as impurities in commercial this compound standards.
| Potential Impurity | Molecular Formula | Note |
| Mogroside V | C₆₀H₁₀₂O₂₉ | A major sweet component in Luo Han Guo. |
| 11-oxo-Mogroside V | C₆₀H₁₀₀O₂₉ | An oxidized derivative of Mogroside V. |
| Siamenoside I | C₅₄H₉₂O₂₄ | Another major mogroside in the fruit extract. |
| Mogroside IV | C₅₄H₉₂O₂₄ | A structural isomer of Siamenoside I. |
| Mogroside III | C₄₈H₈₂O₁₉ | A mogroside with fewer glucose units. |
| Isomogroside V | C₆₀H₁₀₂O₂₉ | A structural isomer of Mogroside V. |
| 11-Deoxymogroside V | C₆₀H₁₀₂O₂₈ | A closely related deoxygenated mogroside. |
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of assessing a commercial this compound standard.
Caption: Workflow for the identity and purity assessment of this compound.
Caption: Experimental workflow for HPLC-based purity analysis.
Commercial Suppliers
While this guide does not endorse any specific supplier, the following companies are known to provide mogroside-related analytical standards:
-
MedChemExpress
-
GlpBio
-
CD BioSustainable
It is recommended to request a Certificate of Analysis (CoA) from the supplier before purchase. The CoA should provide information on the identity, purity (as determined by a specified method), and any identified impurities. Upon receipt, it is best practice to independently verify the purity of the standard using the methods outlined in this guide. in this guide.
A Head-to-Head Comparison of Mogroside Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of mogrosides from Siraitia grosvenorii (monk fruit) is a critical first step. This guide provides an objective, data-driven comparison of various extraction techniques, offering insights into their performance, efficiency, and optimal conditions. Detailed experimental protocols and visual workflows are presented to aid in the selection and implementation of the most suitable method for your research needs.
Mogrosides, the triterpene glycosides responsible for the intense sweetness of monk fruit, have garnered significant attention for their potential as natural, non-caloric sweeteners and their various pharmacological activities. The choice of extraction method can significantly impact the yield, purity, and ultimately the economic viability of mogroside production. This guide explores and contrasts conventional and modern extraction technologies, providing a comprehensive overview to inform laboratory and industrial-scale applications.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction technique is a trade-off between yield, purity, cost, and environmental impact. Below is a summary of quantitative data for various methods, compiled from multiple studies.
| Extraction Technique | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | - | [1] |
| Water | 1:3 | Boiling | 3 x 3-5 h | 1.8 | 86 | [2] | |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 3 x 100 min | 5.9 | - | [3] |
| 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | - | [1] | |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | - | [1] |
| Water | 1:30 | 50 | 40 min | 3.97 | 91.84 | [2] | |
| Microwave-Assisted Extraction (MAE) | Water | 1:30 | 90 | 15 min | 9.41 | - | [2] |
| Water | 1:8 | - | 15 min | 0.73 | - | [2] | |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | >92 | [1] |
| Water | 1:20 | Ambient | 4 min | 10.06 | - | [2] | |
| Supercritical Fluid Extraction (SFE) | Subcritical Water | - | 150 | 10 min | 62.4 (efficiency) | - | [2] |
| Supercritical CO2 with Ethanol | - | 60 | 30 min | 37 (efficiency) | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline generalized protocols for the key extraction techniques discussed.
Hot Water Extraction (Decoction)
Hot water extraction is a traditional, simple, and low-cost method.
Protocol:
-
Preparation: Weigh the dried and powdered monk fruit material.
-
Extraction: Place the material in a flask and add distilled water at a solid/liquid ratio of 1:15 (g/mL)[1].
-
Heating: Bring the mixture to a boil and maintain it for 60 minutes[1].
-
Filtration: Separate the extract from the solid residue by filtration.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with fresh solvent to maximize yield[1].
-
Pooling and Concentration: Combine the filtrates and concentrate the solution under reduced pressure.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
Protocol:
-
Preparation: Mix the powdered monk fruit with the chosen solvent (e.g., 60% ethanol) at a solid/liquid ratio of 1:45 (g/mL) in a beaker[1].
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Set the ultrasonic frequency (e.g., 40 kHz) and temperature (e.g., 55°C)[1].
-
Extraction: Irradiate the mixture for the specified duration (e.g., 45 minutes)[1].
-
Separation: After extraction, centrifuge or filter the mixture to separate the supernatant from the solid residue.
-
Post-treatment: Concentrate the supernatant to obtain the crude mogroside extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell rupture and release of target compounds.
Protocol:
-
Preparation: Place the weighed monk fruit powder and the solvent (e.g., water) in a microwave-safe extraction vessel at a solid/liquid ratio of 1:30 (g/mL)[2].
-
Microwave Irradiation: Set the microwave power (e.g., 750 W) and extraction time (e.g., 15 minutes)[2].
-
Cooling: After irradiation, allow the vessel to cool to room temperature.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: The filtrate can be concentrated to yield the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and producing solvent-free extracts.
Protocol:
-
Preparation: Load the ground monk fruit material into the extraction vessel.
-
System Setup: Pressurize the system with CO2 to the desired pressure (e.g., 20.7 MPa for supercritical CO2) and heat it to the target temperature (e.g., 60°C)[2].
-
Co-solvent Addition (Optional): Introduce a co-solvent like ethanol to enhance the extraction of polar mogrosides[2].
-
Extraction: Allow the supercritical fluid to pass through the extraction vessel for a set period (e.g., 30 minutes)[2].
-
Separation: Depressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the mogrosides to precipitate.
-
Collection: Collect the precipitated extract.
Enzyme-Assisted Hydrolysis
This technique is often used as a post-extraction step to modify the glycosylation of mogrosides, which can alter their sweetness profile and bioactivity.
Protocol:
-
Preparation: Dissolve the crude mogroside extract in a suitable buffer solution (e.g., 0.1M sodium acetate buffer, pH 4.5)[4].
-
Enzyme Addition: Add the selected enzyme (e.g., crude pectinase or β-glucosidase) to the solution[4].
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific duration (e.g., 6.5 to 48 hours), with stirring[4].
-
Reaction Termination: Stop the reaction, for example, by adding an equal volume of methanol[4].
-
Purification: The modified mogrosides can then be purified using techniques like preparative HPLC.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Comparative workflows of major mogroside extraction techniques.
Caption: Mogrosides' interaction with key cellular signaling pathways.
Conclusion
The choice of an extraction technique for mogrosides is multifaceted, with each method presenting distinct advantages and disadvantages. Traditional hot water extraction is simple and inexpensive but often results in lower yields. Modern techniques like UAE, MAE, and flash extraction offer significantly higher yields and shorter extraction times. Supercritical fluid extraction stands out as a green technology that provides high-purity extracts without the use of organic solvents.
For researchers aiming for high throughput and efficiency, flash extraction and MAE appear to be promising. For applications requiring high purity and minimal environmental impact, SFE is a strong contender. The detailed protocols and comparative data in this guide are intended to empower researchers to make informed decisions and optimize their mogroside extraction processes, thereby accelerating research and development in this exciting field.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 11-Deoxymogroside IIIE
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 11-Deoxymogroside IIIE, a compound that requires careful management due to its potential environmental impact.
Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal-related activities, ensure that the appropriate personal protective equipment is worn and safety measures are in place.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Engineering controls, such as ensuring adequate ventilation and providing an accessible safety shower and eye wash station, are also critical[1].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, treating it as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves).
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste.[2] Keep it separate from other chemical waste streams unless you can confirm their compatibility to avoid hazardous reactions.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use dependable containers that are compatible with the chemical waste. Ensure containers are sealable and in good condition.
-
Label Containers Clearly: All waste containers must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date when the waste was first added to the container (accumulation start date)
-
The name of the generating researcher and department
-
Step 3: Waste Accumulation and Storage
-
Store Safely: Store the sealed and labeled waste containers in a designated, well-ventilated, and cool area away from direct sunlight and ignition sources.
-
Follow Accumulation Limits: Adhere to your institution's policies regarding the maximum volume of hazardous waste that can be stored in the laboratory and the time limits for its removal.
Step 4: Disposal of Empty Containers
-
Triple Rinsing: If a container held a pure or concentrated form of this compound, it must be triple-rinsed with a suitable solvent.[3]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[2][3]
-
Deface Labels: After triple rinsing, deface or remove the original product label to prevent misuse. The "RCRA Empty" container can then typically be disposed of in the regular trash or recycled according to institutional procedures.[3]
Step 5: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Never dispose of this compound down the drain or in the regular trash.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow Institutional Procedures: Adhere to all institutional protocols for requesting a waste pickup, which may involve submitting an online form.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 11-Deoxymogroside IIIE
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like 11-Deoxymogroside IIIE is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Health Hazard and Precautionary Data
Precautionary Statements: [1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
| Quantitative Data Summary (for 11-Deoxymogroside V) | |
| GHS Classification | Acute toxicity, Oral (Category 4)[1] |
| Acute aquatic toxicity (Category 1)[1] | |
| Chronic aquatic toxicity (Category 1)[1] | |
| Hazard Statements | H302: Harmful if swallowed[1] |
| H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to minimize exposure. The following PPE is recommended when handling this compound, based on guidelines for similar chemical compounds.
| PPE Component | Specifications and Best Practices |
| Eye Protection | Tightly fitting safety goggles with side-shields are mandatory.[1] A face shield may be used for additional protection against splashes. |
| Hand Protection | Wear unlined, chemical-resistant gloves such as neoprene or nitrile rubber.[2][3] Latex and fabric gloves are not suitable.[2][3] Ensure gloves have long cuffs tucked under the sleeves of the lab coat.[2] |
| Body Protection | A long-sleeved lab coat or chemical-resistant coveralls should be worn.[4][5] For handling larger quantities, an impervious apron is recommended. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a suitable respirator, such as a half-face cartridge respirator with organic vapor cartridges, should be used.[3] |
| Footwear | Closed-toe, chemical-resistant boots or shoes that cover the ankle are required.[2][5] Pant legs should be worn over the boots.[2][5] |
Sequence for Donning and Doffing PPE: [2]
-
Donning: Gloves, then lab coat/coveralls, followed by boots, respirator, and finally eye protection.
-
Doffing: Remove eye protection first, then the respirator, boots, lab coat/coveralls, and finally gloves.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Read and understand the available safety data for related compounds.
- Ensure all necessary PPE is available and in good condition.
- Work in a well-ventilated area, preferably within a chemical fume hood.
- Have an emergency plan and ensure access to a safety shower and eyewash station.
2. Handling and Use:
- Avoid the formation of dust and aerosols.
- Weigh and handle the compound with care to prevent spillage.
- Use dedicated and properly labeled equipment.
- Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
- Store in a tightly sealed container in a cool, well-ventilated area.[1]
- Keep away from direct sunlight and sources of ignition.[1]
- Recommended storage is at -20°C for powder or -80°C when in solvent.[1]
4. Spills and Accidental Release:
- In case of a spill, evacuate the area.
- Wear appropriate PPE before attempting to clean up.
- For small spills, carefully collect the material and place it in a sealed container for disposal.
- Avoid generating dust.
- For large spills, contact your institution's environmental health and safety department.
5. First Aid Measures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
- Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]
6. Disposal:
- Dispose of waste materials and empty containers in accordance with local, state, and federal regulations.
- Do not allow the substance to enter drains or waterways due to its toxicity to aquatic life.[1]
- Contact a licensed professional waste disposal service to dispose of this material.[1]
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 11-Deoxymogroside V|1707161-17-8|MSDS [dcchemicals.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
